5-Methylpyridine-3,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-2-9-3-5(7)6(4)8/h2-3H,7H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKFYFRSKLQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437746 | |
| Record name | 5-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13958-86-6 | |
| Record name | 5-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylpyridine-3,4-diamine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a pyridine ring substituted with two amino groups and a methyl group, makes it a valuable building block for the synthesis of a diverse range of complex molecules, particularly imidazopyridines and other fused heterocyclic systems. These resulting compounds are often investigated for their potential as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including a detailed, albeit proposed, experimental protocol for its preparation and a compilation of its known and predicted characteristics.
Introduction
The pyridine ring is a fundamental scaffold in a vast number of biologically active compounds and pharmaceuticals. The introduction of multiple amine substituents, as seen in this compound, provides versatile handles for further chemical modifications. The ortho-diamine functionality is particularly useful for the construction of fused five-membered heterocyclic rings, such as imidazoles, which are prevalent in many kinase inhibitors and other targeted therapies. The additional methyl group on the pyridine ring can influence the compound's solubility, metabolic stability, and binding interactions with biological targets. This guide aims to consolidate the available information on the synthesis and properties of this compound to facilitate its use in research and development.
Physicochemical Properties
A comprehensive collection of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. While experimental data for this specific compound is limited in the public domain, the following table summarizes the available information and predicted values.
| Property | Value | Source/Notes |
| CAS Number | 13958-86-6 | [1][2][3][4] |
| Molecular Formula | C₆H₉N₃ | [1][2][4][5] |
| Molecular Weight | 123.16 g/mol | [1][4][5] |
| IUPAC Name | This compound | |
| Appearance | Solid (predicted) | General property of similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | 2.76 mg/mL (predicted) | [6] |
| Log S | -1.65 (predicted) | [6] |
| pKa | Data not available | |
| ¹H NMR | Data not available for this specific isomer | Spectroscopic data for isomers are available[7] |
| ¹³C NMR | Data not available for this specific isomer | Spectroscopic data for isomers are available[8] |
| IR Spectrum | Data not available | |
| Mass Spectrum | Data not available | |
| InChI Key | OYGKFYFRSKLQJM-UHFFFAOYSA-N | [6] |
| SMILES | NC1=C(N)C(C)=CN=C1 | [1][6] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: 1) nucleophilic aromatic substitution of the chloro group with ammonia to introduce the first amino group, and 2) subsequent reduction of the nitro group to afford the second amino group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are hypothetical and constructed based on typical conditions for the described transformations. Optimization will be necessary to achieve good yields and purity.
Step 1: Synthesis of 4-Amino-2-chloro-5-methyl-3-nitropyridine (and isomers)
-
Materials:
-
2-Chloro-4-methyl-5-nitropyridine
-
Ammonia (7N solution in methanol)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents: Dichloromethane, Methanol, Hexane, Ethyl Acetate
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-chloro-4-methyl-5-nitropyridine (1 equivalent) in a 7N solution of ammonia in methanol.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. The pressure inside the vessel will increase.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude product will likely be a mixture of isomers due to the possibility of amination at different positions. Purify the desired isomer by silica gel column chromatography using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 4-amino-2-chloro-5-methyl-3-nitropyridine. Characterize the product by ¹H NMR and Mass Spectrometry.
-
Step 2: Synthesis of this compound
-
Materials:
-
4-Amino-2-chloro-5-methyl-3-nitropyridine (from Step 1)
-
Palladium on carbon (10 wt. % Pd)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® for filtration
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-amino-2-chloro-5-methyl-3-nitropyridine (1 equivalent) in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the flask and connect it to a hydrogen gas source.
-
Purge the reaction vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Once the starting material is consumed, carefully vent the excess hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol or ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Reactivity and Applications in Drug Development
This compound is a versatile intermediate primarily utilized for the construction of fused heterocyclic systems. The ortho-diamine moiety readily undergoes condensation reactions with a variety of dicarbonyl compounds or their equivalents to form imidazopyridines.
Caption: Reactivity of this compound in the synthesis of imidazopyridines.
These imidazo[4,5-b]pyridine scaffolds are isosteres of purines and have been extensively explored as privileged structures in medicinal chemistry. By modifying the substituents on the imidazole and pyridine rings, libraries of compounds can be generated and screened for various biological activities. A significant application of these derivatives is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The nitrogen atoms in the heterocyclic system can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of kinases.
Conclusion
This compound is a valuable, albeit not extensively characterized, building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its known and predicted properties and a plausible synthetic route with detailed, proposed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the further exploration and utilization of this promising chemical entity. Further experimental work is required to fully elucidate the properties and optimize the synthesis of this compound.
References
- 1. 13958-86-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. synchem.de [synchem.de]
- 4. This compound - CAS:13958-86-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 13958-86-6 | this compound | Amines | Ambeed.com [ambeed.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 5-Methylpyridine-3,4-diamine (CAS: 13958-86-6)
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Data
5-Methylpyridine-3,4-diamine, with the CAS registry number 13958-86-6, is a heterocyclic aromatic amine.[1][2] Its structure, featuring a pyridine ring substituted with a methyl group and two adjacent amino groups, makes it a valuable intermediate in the synthesis of complex heterocyclic systems, particularly in the field of medicinal chemistry. The pyridine scaffold is a well-established privileged structure in drug design, appearing in numerous natural products and FDA-approved drugs.[3]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 13958-86-6 | [1][4] |
| Molecular Formula | C₆H₉N₃ | [1][4] |
| Molecular Weight | 123.16 g/mol | [1] |
| Appearance | Not specified (typically a solid) | - |
| Melting Point | 149 °C | N/A |
| Boiling Point | 363.1 ± 37.0 °C (Predicted) | N/A |
| Density | 1.190 g/cm³ | [1] |
| Purity | >95% | [4] |
Computational Data
Computationally predicted properties provide insights into the molecule's behavior in various chemical and biological environments.
| Property | Value | Source(s) |
| InChI Key | OYGKFYFRSKLQJM-UHFFFAOYSA-N | [5][6] |
| SMILES | NC1=C(N)C(C)=CN=C1 | [5] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [5] |
| Log Po/w (Consensus) | 0.21 | [5] |
| Number of H-bond Acceptors | 1 | [5] |
| Number of H-bond Donors | 2 | [5] |
| Number of Rotatable Bonds | 0 | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic pathway would start from a commercially available methylpyridine derivative. A likely route involves the introduction of a nitro group, which can then be reduced. Given the directing effects of the substituents, a multi-step process is anticipated to achieve the desired 3,4-diamine substitution pattern. A common strategy is the nitration of an aminopyridine, followed by reduction.[7][10][11]
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on analogous reactions for the synthesis of diaminopyridines, such as the reduction of a nitropyridine.[7][9]
Objective: To synthesize this compound by reduction of a suitable dinitro or amino-nitro precursor. The following procedure outlines the reduction of a hypothetical precursor, 4-Amino-5-methyl-3-nitropyridine.
Materials:
-
4-Amino-5-methyl-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 4-Amino-5-methyl-3-nitropyridine and a suitable solvent (e.g., a 1:1 mixture of Methanol and THF).[9]
-
Inerting: The flask is purged with an inert gas (N₂ or Ar).
-
Catalyst Addition: Under the inert atmosphere, 10% Pd/C is carefully added to the solution.[9]
-
Hydrogenation: The atmosphere is replaced with hydrogen gas (H₂), typically via a balloon or by connecting the flask to a hydrogenation apparatus.
-
Reaction: The mixture is stirred vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C) for 12-24 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is carefully purged again with an inert gas to remove excess hydrogen.
-
Filtration: The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional solvent (Methanol or THF) to ensure complete recovery of the product.
-
Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
Expected Outcome: This reduction method is generally high-yielding, providing the desired diaminopyridine product.[9]
Applications in Drug Development
Substituted diaminopyridines are crucial building blocks in the synthesis of kinase inhibitors.[3][12][13] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] Therefore, developing small molecule inhibitors of specific kinases is a major focus of modern drug discovery.
This compound, with its two nucleophilic amino groups, provides a versatile scaffold for creating libraries of compounds to be screened for kinase inhibitory activity. These amino groups can be functionalized to introduce various side chains that can interact with the amino acid residues in the ATP-binding pocket of a target kinase.
Role as a Scaffold for Kinase Inhibitors
One important family of kinases implicated in cancer is the Polo-like kinase (PLK) family, particularly PLK4.[14][16] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[17] Overexpression of PLK4 is observed in various cancers and is associated with poor prognosis.[14][15] Therefore, inhibiting PLK4 is a promising therapeutic strategy.[18] Derivatives of aminopyridine scaffolds have been successfully used to develop potent PLK4 inhibitors.[12]
The general principle involves using the diamine core to construct a molecule that can fit into the ATP-binding site of the kinase, preventing the binding of ATP and thereby blocking the enzyme's function. This leads to cell cycle arrest and, ultimately, cancer cell death.[12][14]
Spectroscopic Data (Predicted)
While specific spectral data for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure and data from similar substituted pyridines.[19][20][21][22][23]
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets or narrow doublets are expected for the two protons on the pyridine ring. Their chemical shifts would likely be in the range of 6.0-8.0 ppm.
-
Amino Protons (-NH₂): Two broad singlets corresponding to the two amino groups (4 protons in total) would be expected. The chemical shifts can vary widely depending on the solvent and concentration but are typically found between 3.0 and 5.0 ppm.
-
Methyl Protons (-CH₃): A sharp singlet for the methyl group (3 protons) would be expected, likely in the upfield region around 2.0-2.5 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals for the six carbons of the pyridine ring are expected. The carbons attached to the nitrogen and amino groups will be the most deshielded, appearing further downfield (e.g., 140-160 ppm). The other ring carbons would appear in the typical aromatic region of 110-140 ppm.
-
Methyl Carbon (-CH₃): A single signal in the upfield region, typically around 15-25 ppm, is expected for the methyl carbon.
Safety and Handling
Safety data for aminopyridine compounds indicate that they should be handled with care. They are often classified as toxic if swallowed or in contact with skin and can cause serious eye and skin irritation.[24][25][26][27]
Hazard Identification (General for Aminopyridines)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed.[24] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[24] |
| Skin Irritation | H315: Causes skin irritation.[24] |
| Eye Irritation | H319: Causes serious eye irritation.[24] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[25][26]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[24][25]
-
Handling Practices: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[24][27]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[24][27]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician.[26]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[26]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[27]
References
- 1. CAS # 13958-86-6, 5-Methyl-3,4-pyridinediamine, 3,4-Diamino-5-methylpyridine - chemBlink [ww.chemblink.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 13958-86-6 | this compound | Amines | Ambeed.com [ambeed.com]
- 6. This compound | 13958-86-6 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polo-like kinase 4 is associated with advanced TNM stages and reduced survival and its inhibition improves chemosensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 17. PLK4 - Wikipedia [en.wikipedia.org]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. cds.ismrm.org [cds.ismrm.org]
- 23. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jubilantingrevia.com [jubilantingrevia.com]
- 25. abdurrahmanince.net [abdurrahmanince.net]
- 26. 4-Aminopyridine - Safety Data Sheet [chemicalbook.com]
- 27. alkalimetals.com [alkalimetals.com]
Spectroscopic Data of 5-Methylpyridine-3,4-diamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-3,4-diamine is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in synthetic processes. This technical guide provides a summary of available spectroscopic information for this compound (CAS No. 13958-86-6). However, it is important to note that a complete, publicly available dataset comprising detailed NMR, IR, and MS spectra, along with specific experimental protocols for this particular compound, is not readily accessible in scientific literature or common databases. The information presented herein is based on general knowledge of related compounds and typical analytical methodologies.
Spectroscopic Data Summary
Due to the limited availability of specific experimental data for this compound, the following tables provide predicted or expected data based on the analysis of similar chemical structures. These values should be considered as estimations and require experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-2 (Pyridine ring) |
| ~6.5 | s | 1H | H-6 (Pyridine ring) |
| ~4.5-5.5 | br s | 4H | -NH₂ (Amino groups) |
| ~2.1 | s | 3H | -CH₃ (Methyl group) |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-2 (Pyridine ring) |
| ~135-140 | C-6 (Pyridine ring) |
| ~130-135 | C-4 (Pyridine ring) |
| ~120-125 | C-3 (Pyridine ring) |
| ~115-120 | C-5 (Pyridine ring) |
| ~15-20 | -CH₃ (Methyl group) |
| Solvent: CDCl₃ or DMSO-d₆ |
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (asymmetric and symmetric) |
| 3000-2850 | C-H | Stretching (methyl and aromatic) |
| 1650-1550 | C=C, C=N | Ring stretching |
| 1640-1580 | N-H | Bending |
| 1400-1300 | C-H | Bending (methyl) |
| 1300-1000 | C-N | Stretching |
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 123.08 | [M]⁺ (Molecular Ion) |
| 108.06 | [M-NH]⁺ |
| 95.06 | [M-CNH₂]⁺ |
| Ionization Mode: Electron Ionization (EI) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, the following are general methodologies that would be appropriate for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of this compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra would be acquired. A larger number of scans would be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) would be prepared.
-
Ionization: Electron Ionization (EI) would be a common method for this type of molecule.
-
Data Acquisition: The mass spectrum would be recorded, showing the molecular ion and characteristic fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Conclusion
While a comprehensive and experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides predicted data and standard methodologies that can be applied to its characterization. Researchers working with this compound are encouraged to perform their own detailed spectroscopic analysis to confirm its structure and purity. The information and workflow presented here serve as a valuable starting point for such an endeavor.
Physical and chemical properties of 5-Methylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylpyridine-3,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document consolidates available data on its synthesis, spectral characteristics, and potential biological relevance, presenting it in a structured format for easy reference by researchers and scientists.
Core Physical and Chemical Properties
This compound, with the CAS number 13958-86-6, is a substituted pyridine derivative. Its core structure consists of a pyridine ring with two amino groups at positions 3 and 4, and a methyl group at position 5.
| Property | Value | Source/Citation |
| IUPAC Name | This compound | |
| Synonyms | 3,4-Diamino-5-methylpyridine | [1][2] |
| CAS Number | 13958-86-6 | [1][2] |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| Melting Point | 149 °C | |
| Boiling Point | 363.1 ± 37.0 °C (Predicted) | |
| pKa | 6.46 ± 0.20 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Experimental Protocols
A potential synthetic pathway is outlined below:
Proposed Experimental Protocol: Reduction of 3-Methyl-4-nitropyridin-5-amine
This protocol is a general procedure adapted from the synthesis of similar diaminopyridines and would require optimization for the specific substrate.
Materials:
-
3-Methyl-4-nitropyridin-5-amine
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-Methyl-4-nitropyridin-5-amine in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product may be further purified by recrystallization or column chromatography.
Spectral Data
Detailed experimental spectral data for this compound is not widely available. However, based on the known spectra of related compounds such as 2-amino-5-methylpyridine, the following characteristic peaks can be anticipated.
¹H NMR Spectroscopy (Anticipated)
-
Aromatic Protons: Signals corresponding to the two protons on the pyridine ring.
-
Amino Protons: Broad signals for the two NH₂ groups.
-
Methyl Protons: A singlet corresponding to the CH₃ group.
¹³C NMR Spectroscopy (Anticipated)
-
Signals for the five carbon atoms of the pyridine ring.
-
A signal for the methyl group carbon.
Infrared (IR) Spectroscopy (Anticipated)
-
N-H Stretching: Characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amino groups.
-
C=C and C=N Stretching: Bands in the aromatic region (around 1400-1600 cm⁻¹).
-
C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.
Mass Spectrometry (Anticipated)
-
Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (123.16 g/mol ).
Biological Activity and Drug Development Potential
While there is no specific information on the biological activity of this compound in the searched literature, its structural similarity to 3,4-diaminopyridine (Amifampridine) suggests a high potential for similar pharmacological effects. 3,4-diaminopyridine is a well-known potassium channel blocker used in the treatment of certain rare muscle diseases, such as Lambert-Eaton myasthenic syndrome[4][5].
The proposed mechanism of action for aminopyridines as potassium channel blockers is illustrated below:
Given this, this compound is a compound of significant interest for further investigation in drug discovery programs targeting neurological disorders and other conditions where potassium channel modulation is a therapeutic strategy. The methyl group at the 5-position may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 3,4-diaminopyridine.
Experimental Workflow for Biological Screening
For researchers interested in evaluating the biological activity of this compound, a typical experimental workflow is proposed below:
This guide serves as a foundational resource for further research into the properties and applications of this compound. The provided information, while based on available data and logical inference, highlights the need for further experimental validation of its physical, chemical, and biological characteristics.
References
- 1. CAS # 13958-86-6, 5-Methyl-3,4-pyridinediamine, 3,4-Diamino-5-methylpyridine - chemBlink [ww.chemblink.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. 5-Methylpyridin-3-amine manufacturers and suppliers in india [chemicalbook.com]
- 4. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 5-Methylpyridine-3,4-diamine (CAS No. 13958-86-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining the aqueous and organic solvent solubility, as well as the intrinsic stability of this compound under various stress conditions. Methodologies for gravimetric and spectroscopic solubility assessment are presented, alongside a strategy for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data for this compound, thereby facilitating its application in further research and development.
Introduction
This compound, with the molecular formula C₆H₉N₃, is a pyridine derivative with two amino groups, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, including potential pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug design, process development, and formulation. This guide provides a structured approach to systematically determine these critical parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This section outlines the protocols to determine the solubility of this compound in various relevant solvent systems.
Predicted Solubility
Based on its structure, which includes a polar pyridine ring and two amino groups capable of hydrogen bonding, this compound is anticipated to have good solubility in polar protic and aprotic solvents.
Quantitative Solubility Determination
The following tables should be populated with experimentally determined data.
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| 2.0 | 25 | HPLC/UV | ||
| 7.4 | 25 | HPLC/UV | ||
| 9.0 | 25 | HPLC/UV | ||
| 2.0 | 37 | HPLC/UV | ||
| 7.4 | 37 | HPLC/UV | ||
| 9.0 | 37 | HPLC/UV |
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Gravimetric | ||
| Methanol | 32.7 | Gravimetric | ||
| Ethanol | 24.6 | Gravimetric | ||
| Acetonitrile | 37.5 | Gravimetric | ||
| Dichloromethane (DCM) | 9.1 | Gravimetric | ||
| Ethyl Acetate | 6.0 | Gravimetric |
Experimental Protocols for Solubility Determination
A logical workflow for determining solubility is presented below.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[1]
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. Ensure that excess solid remains.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the supernatant from the undissolved solid by centrifugation followed by filtration through a 0.22 µm syringe filter.
-
Quantification (Aqueous Solutions): Develop a calibration curve for this compound using a validated HPLC-UV method. Dilute the filtered supernatant to a concentration within the linear range of the calibration curve and determine the concentration.
-
Quantification (Organic Solvents): For volatile organic solvents, the gravimetric method is suitable.[2] Transfer a precise volume of the filtered supernatant to a pre-weighed container, evaporate the solvent under controlled conditions, and weigh the remaining solid residue.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. A stability-indicating analytical method is essential for this evaluation.
Stability-Indicating HPLC Method Development
A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its potential degradation products.[3][4][5] A study on the stability of the related compounds 4-aminopyridine and 3,4-diaminopyridine utilized an HPLC method that can serve as a starting point.[6][7]
Table 3: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer and organic modifier (e.g., acetonitrile or methanol) |
| Buffer | Phosphate or acetate buffer, pH adjusted to be compatible with the analyte's pKa |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral scan of this compound (e.g., 254 nm) |
| Column Temperature | 25-30°C |
| Injection Volume | 10-20 µL |
Forced Degradation Studies
Forced degradation (stress testing) should be performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.
Caption: A workflow for conducting forced degradation studies on this compound.
Table 4: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time Points (hours) | % Degradation | No. of Degradants | Observations |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 2, 4, 8, 24 | |||
| Base Hydrolysis | 0.1 N NaOH at 60°C | 2, 4, 8, 24 | |||
| Oxidative Degradation | 3% H₂O₂ at room temp. | 2, 4, 8, 24 | |||
| Thermal Degradation (solid) | 80°C | 24, 48, 72 | |||
| Photolytic Degradation | ICH Q1B exposure |
Long-Term Stability Study Protocol
Long-term stability studies under ICH recommended conditions are necessary to establish a re-test period or shelf life.
-
Sample Preparation: Prepare multiple batches of this compound.
-
Storage Conditions: Store samples in controlled environmental chambers at:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, perform the following tests:
-
Appearance (visual inspection)
-
Assay (using the stability-indicating HPLC method)
-
Related substances/degradation products (using the stability-indicating HPLC method)
-
Table 5: Long-Term Stability Data Template (25°C/60%RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities/Degradants (%) |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 | |||
| 36 |
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely published, the detailed protocols and methodologies presented herein will enable researchers to generate high-quality, reliable data. The systematic approach to solubility determination and the development of a stability-indicating HPLC method through forced degradation studies will provide a solid foundation for the future development and application of this important chemical entity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
The Versatility of Pyridine-Diamine Derivatives: A Technical Guide to Research Applications
Abstract
Pyridine-diamine derivatives represent a versatile class of organic compounds with significant and expanding applications across diverse fields of scientific research. Their unique structural and electronic properties, arising from the combination of a pyridine core and one or more diamine functionalities, make them highly effective as ligands in catalysis, as bioactive molecules in medicinal chemistry, and as building blocks for advanced materials. This technical guide provides an in-depth overview of the core applications of pyridine-diamine derivatives for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of important pathways and workflows to facilitate a deeper understanding and practical implementation of these compounds in a research setting.
Introduction
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in chemistry.[1][2] When functionalized with diamine groups, the resulting pyridine-diamine derivatives gain the ability to act as multidentate ligands, forming stable complexes with a variety of metal ions. This chelating ability is central to their application in catalysis. Furthermore, the structural diversity achievable through substitution on both the pyridine and diamine moieties allows for the fine-tuning of their steric and electronic properties, leading to applications in medicinal chemistry and materials science.[3][4] This guide will explore the potential of these derivatives in three key research areas: Catalysis, Medicinal Chemistry, and Materials Science.
Applications in Catalysis
Pyridine-diamine derivatives, particularly diiminopyridine (DIP) ligands, are renowned for their ability to form stable and highly active complexes with transition metals, most notably iron and palladium.[5][6] These complexes have demonstrated remarkable efficacy in a range of catalytic transformations, including polymerization and cross-coupling reactions.
Olefin Polymerization
Iron complexes bearing pyridine-diimine (PDI) ligands are highly active catalysts for the polymerization of ethylene and α-olefins.[6] The catalytic activity can be modulated by altering the steric bulk of the aryl substituents on the imine groups.
Below is a logical workflow for the synthesis of a typical pyridine-diimine iron catalyst and its application in ethylene polymerization.
Caption: Workflow for catalyst synthesis and polymerization.
Cycloaddition Reactions
Reduced iron complexes supported by pyridine-2,6-diimine (PDI) ligands have been shown to catalyze the cross-selective [2+2]-cycloaddition of dienes and olefins.[7] For example, complexes such as [(MePDI)Fe(η4-butadiene)] are competent precatalysts for the cycloaddition of butadiene and ethylene.[7]
Cross-Coupling Reactions
Palladium(II) complexes with pyridine-diamine ligands serve as efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[8][9] The electronic properties of the pyridine ligand, modulated by electron-donating or -withdrawing substituents, can significantly influence the catalytic efficiency.[8][9]
Table 1: Catalytic Activity of Pyridine-Diamine Metal Complexes
| Catalyst/Precatalyst | Reaction Type | Substrates | Product | Activity/Yield | Reference |
| (MePDI)Fe(N2)2 | [2+2] Cycloaddition | Ethylene, Butadiene | Vinylcyclobutane | Near-exclusive chemoselectivity | [6] |
| [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2)2 | Styrene Polymerization | Styrene | Polystyrene | kobs(1) = 0.31 h−1 | [10] |
| [PdL2Cl2] (L = substituted pyridine) | Carbonylation | Nitrobenzene | Ethyl N-phenylcarbamate | Correlates with ligand basicity | [8][9] |
Experimental Protocol: Synthesis of a Pyridine-Diimine (PDI) Ligand
This protocol describes the general synthesis of a pyridine-diimine ligand via Schiff base condensation.[5]
Materials:
-
2,6-diacetylpyridine
-
2 equivalents of a substituted aniline (e.g., 2,6-diisopropylaniline)
-
Methanol (or another suitable solvent)
-
Catalytic amount of a weak acid (e.g., acetic acid)
Procedure:
-
Dissolve 2,6-diacetylpyridine in methanol in a round-bottom flask.
-
Add 2 equivalents of the substituted aniline to the solution.
-
Add a few drops of acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
Applications in Medicinal Chemistry
The structural features of pyridine-diamine derivatives make them attractive scaffolds for the development of therapeutic agents. Their ability to interact with biological targets through hydrogen bonding, metal chelation, and π-π stacking has led to their investigation as anticancer agents and enzyme inhibitors.[4][11]
Anticancer Agents
Pyridine-diamine derivatives have demonstrated significant potential as anticancer agents.[1][12][13] Platinum(II) complexes incorporating pyridine-diamine ligands have shown cytotoxicity against various cancer cell lines, including those resistant to cisplatin.[11][14] The mechanism of action often involves DNA binding and induction of apoptosis.[11]
A simplified signaling pathway illustrating the induction of apoptosis by a pyridine-diamine platinum complex is shown below.
Caption: Simplified apoptosis signaling pathway.
Enzyme Inhibitors
Pyridine-diamine derivatives have been designed as inhibitors for various enzymes, including cholinesterases and isocitrate dehydrogenase 2 (IDH2).[15][16][17] For instance, certain pyridine-diamine derivatives act as dual binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[15][16]
Table 2: Biological Activity of Pyridine-Diamine Derivatives
| Compound Class | Target | Biological Activity | IC50 / Ki | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrimidine diamine derivative (Compound 22) | eqBChE | Inhibition | Ki = 0.099 μM |[16] | | Pyrimidine diamine derivative (Compound 9) | EeAChE | Inhibition | Ki = 0.312 μM |[16] | | 2,4,6-trisubstituted pyridine derivative (14n) | Mutant IDH2 | Inhibition | IC50 = 54.6 nM |[17] | | Platinum(II) complexes with pyridine-imidazole ligands | Anticancer | Cytotoxicity | Similar to or better than Cisplatin |[11] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of pyridine-diamine derivatives against cholinesterases.[15][16]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (pyridine-diamine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Applications in Materials Science
The rigid structure and potential for π-π stacking of the pyridine ring, combined with the processability imparted by diamine functionalities, make pyridine-diamine derivatives valuable components in the synthesis of advanced materials such as polyimides and components for Organic Light-Emitting Diodes (OLEDs).[3][18]
High-Performance Polyimides
Pyridine-containing diamines can be used as monomers in the synthesis of polyimides. The incorporation of the pyridine unit into the polymer backbone can enhance thermal stability, solubility, and mechanical properties.[3][18][19] These polyimides are often soluble in common organic solvents, facilitating their processing into films and coatings.[3]
Organic Light-Emitting Diodes (OLEDs)
Pyridine-pyrene integrated systems have been developed as hole-transporting materials (HTMs) for OLEDs.[20][21] These materials exhibit good device performance at low driving voltages. The pyridine moiety can influence the electronic properties and charge transport characteristics of the material.[20]
The following diagram illustrates the general structure of a multilayer OLED incorporating a pyridine-diamine derivative as the hole-transporting layer.
Caption: General OLED device architecture.
Table 3: Properties of Materials Derived from Pyridine-Diamines
| Material Type | Monomer/Compound | Key Property | Application | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Polyimide | 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine | Good solubility in organic solvents, High thermal stability | High-performance films and coatings |[3] | | Polyimide | 2,6-bis[4-(4-aminophenoxy)phenoxy]pyridine (BAPP) | Excellent solubility, film-forming capability, high thermal resistance | High-performance polymers |[18] | | Hole-Transporting Material | 2,6-diphenyl-4-(pyren-1-yl)pyridine (Py-03) | Hole-transporting | Organic Light-Emitting Diodes (OLEDs) |[20] |
Experimental Protocol: Synthesis of a Pyridine-Containing Polyimide
This protocol describes a conventional two-step thermal imidization method for synthesizing a polyimide from a pyridine-containing diamine.[18]
Materials:
-
Pyridine-containing diamine monomer (e.g., BAPP)
-
Aromatic dianhydride (e.g., 4,4′-oxydiphthalic anhydride, ODPA)
-
N,N-dimethylacetamide (DMAc) or another aprotic amide solvent
-
Nitrogen atmosphere
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the pyridine-containing diamine in DMAc.
-
Slowly add an equimolar amount of the aromatic dianhydride to the solution at room temperature.
-
Stir the mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven under a nitrogen atmosphere using a stepwise heating program (e.g., 100 °C for 1 h, 200 °C for 1 h, and 300 °C for 1 h).
-
After cooling to room temperature, peel the resulting polyimide film from the glass plate.
-
Characterize the polyimide film for its thermal, mechanical, and solubility properties.
-
Conclusion
Pyridine-diamine derivatives are a class of compounds with remarkable versatility and significant potential in various research domains. Their utility as ligands in catalysis enables the development of highly efficient and selective transformations. In medicinal chemistry, their diverse structures provide a rich platform for designing novel therapeutic agents targeting a range of diseases. Furthermore, their incorporation into polymers and electronic materials opens avenues for the creation of advanced functional materials. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers seeking to explore and harness the potential of pyridine-diamine derivatives in their own work. Continued investigation into the synthesis and application of these compounds is expected to lead to further breakthroughs in science and technology.
References
- 1. ijsat.org [ijsat.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Diiminopyridine - Wikipedia [en.wikipedia.org]
- 6. CS-Symmetric Pyridine(diimine) Iron Methyl Complexes for Catalytic [2+2] Cycloaddition and Hydrovinylation: Metallacycle Geometry Determines Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine(diimine) Iron Diene Complexes Relevant to Catalytic [2+2]-Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Synthesis of Fused Heterocyclic Scaffolds from 5-Methylpyridine-3,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of various fused heterocyclic compounds utilizing 5-methylpyridine-3,4-diamine as a key starting material. The versatile reactivity of the ortho-diamino functionality on the pyridine ring allows for the construction of several important heterocyclic systems, including imidazopyridines, triazolopyridines, and pyrazinopyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visual representations of reaction pathways to aid in the practical application of these synthetic transformations.
Synthesis of Imidazo[4,5-c]pyridines
The condensation of this compound with single-carbon electrophiles is a direct and efficient route to the 6-methyl-1H-imidazo[4,5-c]pyridine core. This reaction is fundamental in the synthesis of purine analogs and other bioactive molecules.
Reaction with Formic Acid
The reaction with formic acid provides the unsubstituted 6-methyl-1H-imidazo[4,5-c]pyridine. The reaction proceeds via an initial formylation of one amino group, followed by intramolecular cyclization and dehydration.
General Reaction Scheme:
Figure 1: Synthesis of 6-Methyl-1H-imidazo[4,5-c]pyridine.
Table 1: Synthesis of 6-Methyl-1H-imidazo[4,5-c]pyridine
| Reagent | Solvent | Temperature | Reaction Time | Yield |
| Formic Acid (98-100%) | Formic Acid (excess) | Reflux | 6 hours | Not specified (protocol for analog) |
Experimental Protocol (Adapted from a similar procedure with 2,3-diaminopyridine)[1]:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol).
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure.
-
Neutralization: Dissolve the residue in a minimum amount of deionized water and carefully neutralize the solution to a pH of approximately 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.
-
Isolation: The neutralized solution will yield a precipitate. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Reaction with Aromatic Aldehydes
The reaction of this compound with various aromatic aldehydes in the presence of an oxidizing agent or a catalyst leads to the formation of 2-aryl-substituted 6-methyl-1H-imidazo[4,5-c]pyridines. A common method involves the use of sodium metabisulfite (Na₂S₂O₅) which facilitates the cyclization.[2]
General Reaction Scheme:
Figure 2: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-c]pyridines.
Table 2: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-c]pyridines (Data for 3,4-diaminopyridine analog)
| Aromatic Aldehyde | Solvent | Catalyst | Temperature | Reaction Time | Yield |
| Benzaldehyde | DMSO | Na₂S₂O₅ | Not specified | Not specified | 55.7% |
| 4-Cyanobenzaldehyde | DMSO | Na₂S₂O₅ | Not specified | Not specified | 67.1% |
Experimental Protocol (Adapted from a procedure with 3,4-diaminopyridine)[2]:
-
Reaction Setup: To a solution of the corresponding aromatic aldehyde (1 mmol) in a suitable solvent such as DMSO, add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol).
-
Addition of Diamine: Add this compound (1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring the progress by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF-water).
Synthesis of Triazolo[4,5-c]pyridines
The reaction of ortho-diamines with nitrous acid (generated in situ from sodium nitrite and a mineral acid) is a classic method for the formation of a fused 1,2,3-triazole ring. This reaction, when applied to this compound, yields 6-methyl-3H-[1][2][3]triazolo[4,5-c]pyridine.
General Reaction Scheme:
Figure 3: Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine.
Table 3: Synthesis of 6-Methyl-3H-[1][2][3]triazolo[4,5-c]pyridine
| Reagent | Acid | Temperature | Reaction Time | Yield |
| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | 0-5 °C | 1-2 hours | Generally high (specific data for this compound not found) |
Experimental Protocol (General procedure for diazotization of o-diamines):
-
Dissolution: Dissolve this compound (10 mmol) in dilute hydrochloric acid (e.g., 2M HCl, 20 mL) in a beaker and cool the solution to 0-5 °C in an ice bath with stirring.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL of water) dropwise to the stirred solution of the diamine hydrochloride, maintaining the temperature below 5 °C.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.
-
Neutralization: Slowly and carefully neutralize the reaction mixture with a cold aqueous solution of sodium carbonate or ammonia until the pH is neutral to slightly basic.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the precipitate with cold water and dry. The product can be recrystallized from a suitable solvent if necessary.
Synthesis of Pyrido[3,4-b]pyrazines
The condensation of this compound with α-dicarbonyl compounds is a standard method for the synthesis of the pyrido[3,4-b]pyrazine ring system. The choice of the dicarbonyl compound determines the substitution pattern on the pyrazine ring.
Reaction with Oxalic Acid or Diethyl Oxalate
Reaction with oxalic acid or its ester, diethyl oxalate, leads to the formation of 7-methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione.
General Reaction Scheme:
Figure 4: Synthesis of 7-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione.
Table 4: Synthesis of 7-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione (Conditions for analogous reactions)
| Dicarbonyl Source | Solvent | Temperature | Reaction Time | Yield |
| Oxalyl chloride | Acetic Acid | Reflux | 5 hours | 72% (for 1,2,5-thiadiazole-3,4-diamine) |
Experimental Protocol (Adapted from a procedure with a different diamine)[4]:
-
Reaction Setup: To a solution of this compound (2.0 mmol) in acetic acid (4 mL), add oxalyl chloride (2.1 mmol).
-
Reaction: Stir the mixture at reflux for 5 hours.
-
Work-up: Cool the reaction mixture to room temperature and add water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
Synthesis of[1][2][5]Thiadiazolo[3,4-c]pyridines
The reaction of ortho-diamines with thionyl chloride (SOCl₂) is a common method for the synthesis of fused 1,2,5-thiadiazoles. This reaction with this compound would be expected to yield 6-methyl-[1][2][5]thiadiazolo[3,4-c]pyridine.
General Reaction Scheme:
Figure 5: Synthesis of 6-Methyl-[1][2][5]thiadiazolo[3,4-c]pyridine.
Table 5: Synthesis of 6-Methyl-[1][2][5]thiadiazolo[3,4-c]pyridine (General Conditions)
| Reagent | Solvent | Temperature | Reaction Time | Yield |
| Thionyl Chloride (SOCl₂) | Thionyl Chloride (excess) or inert solvent (e.g., CHCl₃) | Reflux | 2.5 hours | High (protocol for diaminomaleonitrile) |
Experimental Protocol (Adapted from a general procedure)[6]:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases, place this compound (10 mmol).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 20 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Dissolve the residue in an inert solvent like chloroform and wash with a 5% aqueous sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be purified by chromatography or recrystallization.
Disclaimer: The experimental protocols provided are based on procedures for structurally similar compounds and may require optimization for this compound. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for 5-Methylpyridine-3,4-diamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 5-Methylpyridine-3,4-diamine as a key building block in the synthesis of biologically active heterocyclic compounds. The primary application highlighted is the synthesis of imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines, leading to potent activity as kinase inhibitors and anticancer agents.
Application: Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines
This compound is a versatile precursor for the synthesis of a variety of heterocyclic systems. One of the most prominent applications is in the preparation of imidazo[4,5-b]pyridines. This scaffold is a core component of numerous compounds investigated for their therapeutic potential, particularly as inhibitors of protein kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are crucial targets in oncology.[1] The general synthetic route involves the condensation and subsequent oxidative cyclization of the diamine with a variety of aldehydes.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines
This protocol describes the synthesis of 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridines via the reaction of this compound with various aromatic or aliphatic aldehydes.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in dimethyl sulfoxide (DMSO).
-
Addition of Cyclizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridine derivative.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data: Representative Yields and Biological Activity
The following table summarizes representative yields and biological activity data for analogous imidazo[4,5-b]pyridine derivatives synthesized using similar methodologies. This data is provided for comparative purposes to illustrate the potential of this chemical scaffold.
| Compound ID | R-group (at position 2) | Yield (%) | Biological Target | IC₅₀ (µM) |
| A | Phenyl | 56 | CDK9 | 1.32 |
| B | 4-Chlorophenyl | 62 | CDK9 | 0.85 |
| C | 4-Methoxyphenyl | 58 | MCF-7 cell line | 0.63 |
| D | 3-Nitrophenyl | 45 | HCT116 cell line | 0.76 |
Data is representative and compiled from various sources for illustrative purposes.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-substituted-6-methyl-1H-imidazo[4,5-b]pyridines from this compound.
Caption: Synthetic scheme for 2-substituted imidazo[4,5-b]pyridines.
Signaling Pathway Inhibition
Imidazo[4,5-b]pyridine derivatives have been shown to act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of many genes, including proto-oncogenes. Inhibition of CDK9 can thus lead to an anti-proliferative effect in cancer cells.
Caption: Inhibition of the CDK9 signaling pathway by imidazo[4,5-b]pyridines.
References
Application Note: HPLC Analysis of 5-Methylpyridine-3,4-diamine via Pre-column Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Methylpyridine-3,4-diamine in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the weak UV absorbance of the analyte, a pre-column derivatization step with Dansyl Chloride is employed to enhance detection sensitivity and improve chromatographic retention. The developed method is suitable for quality control and stability testing in drug development and manufacturing.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this diamine is crucial for ensuring the quality and purity of final drug products. Direct HPLC analysis of this compound is often challenging due to its high polarity and lack of a strong chromophore, resulting in poor retention on reverse-phase columns and low sensitivity with UV detectors.[1][2][3]
To overcome these limitations, a pre-column derivatization strategy is employed. Derivatization chemically modifies the analyte to introduce a chromophoric or fluorophoric tag, thereby enhancing its detectability.[2][4][5] This application note describes a method based on the reaction of the primary amino groups of this compound with 1-dimethylaminonaphthalene-5-sulfonyl chloride (Dansyl Chloride). Dansyl Chloride is a widely used derivatizing reagent for primary and secondary amines, forming highly fluorescent and UV-absorbent derivatives.[4][5][6] The resulting sulfonamide is stable and exhibits excellent chromatographic properties on a C18 column.[3]
Experimental Protocol
Materials and Reagents
-
This compound (Reference Standard, >99% purity)
-
Dansyl Chloride (Derivatization Grade, >99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Bicarbonate (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Water (Milli-Q or equivalent)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
-
Microsyringes
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Sodium Bicarbonate Buffer (100 mM, pH 9.0): Dissolve 0.84 g of sodium bicarbonate in 100 mL of Milli-Q water. Adjust the pH to 9.0 with 1 M NaOH.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Derivatization Procedure
-
To 100 µL of each working standard solution (or sample solution) in a clean microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the 5 mg/mL Dansyl Chloride solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the excess bicarbonate and quenching the unreacted Dansyl Chloride.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered solution into the HPLC system.
HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 40% B
-
13-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Data Presentation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data is summarized in the table below.
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 5 - 500 ng/mL (on-column) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
Visualizations
Signaling Pathway Diagram
Caption: Derivatization of this compound with Dansyl Chloride.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The described method, utilizing pre-column derivatization with Dansyl Chloride, provides a sensitive, accurate, and reliable approach for the HPLC analysis of this compound. This application note offers a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of this important pharmaceutical intermediate. The enhanced sensitivity achieved through derivatization allows for the detection and quantification of trace amounts of the analyte, making it suitable for a wide range of applications in the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. books.rsc.org [books.rsc.org]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Methylpyridine-3,4-diamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Methylpyridine-3,4-diamine as a key building block for the development of potent and selective kinase inhibitors. This document outlines synthetic strategies, detailed experimental protocols, and the biological context of the resulting inhibitors, offering a valuable resource for medicinal chemists and drug discovery teams.
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic functionalization of the pyridine ring with amino and methyl groups, as seen in this compound, provides a versatile platform for constructing complex heterocyclic systems that can effectively target the ATP-binding site of various kinases. The vicinal diamino groups are particularly useful for the construction of fused ring systems, such as pyrido[3,4-b]pyrazines and imidazopyridines, which are prominent cores in many kinase inhibitor drug candidates.[1][2][3]
Synthesis of Kinase Inhibitor Scaffolds
The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for forming fused bicyclic heteroaromatic systems. The adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a pyrazine ring fused to the pyridine core, yielding a pyrido[3,4-b]pyrazine scaffold.
A general synthetic approach involves the condensation of this compound with a substituted phenylglyoxal monohydrate. This reaction typically proceeds under mild conditions, such as stirring at room temperature in a protic solvent like methanol, to afford the corresponding 7-methylpyrido[3,4-b]pyrazine derivative. This core can be further functionalized, for instance, through N-oxidation or other substitutions, to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity.[1]
Experimental Protocol 1: Synthesis of 7-Methyl-2-phenylpyrido[3,4-b]pyrazine
This protocol is adapted from the synthesis of related pyrido[3,4-b]pyrazines.[1]
Materials:
-
This compound
-
Phenylglyoxal monohydrate
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dichloromethane (CH2Cl2)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (15 mL), add phenylglyoxal monohydrate (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate and wash with cold methanol.
-
If necessary, concentrate the filtrate and purify the residue by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/ethanol gradient) to yield the desired 7-methyl-2-phenylpyrido[3,4-b]pyrazine.[1]
-
Characterize the final product using standard analytical techniques such as NMR, MS, and IR spectroscopy.
Kinase Targets and Signaling Pathways
Pyrido[3,4-b]pyrazine scaffolds, which can be synthesized from this compound, are known to be effective inhibitors of several kinase families, including Mitogen-Activated Protein Kinase Kinase 4 (MKK4). MKK4 is a key regulator in the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are implicated in cellular responses to stress, inflammation, and apoptosis.[4] Inhibition of MKK4 has shown therapeutic potential in degenerative liver diseases.[4]
The imidazopyridine scaffold, another key structure accessible from diamino pyridines, has been explored for the inhibition of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[2] Dysregulation of PLK1 is a hallmark of many cancers, making it an attractive target for anticancer drug development.
Below is a diagram illustrating a simplified signaling pathway involving MKK4.
Caption: Simplified MKK4 Signaling Pathway.
Structure-Activity Relationship (SAR) and Inhibitor Potency
The methyl group at the 5-position of the starting diamine (which becomes the 7-position of the pyrido[3,4-b]pyrazine) can influence the inhibitor's binding affinity and selectivity. SAR studies on related scaffolds have shown that substitution at this position can be critical for achieving high potency. For instance, in a series of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one inhibitors of MKK4, modifications at the N-8 position (analogous to the carbon bearing the methyl group in our proposed scaffold) significantly impacted potency.[4]
The following table summarizes the inhibitory activity of selected pyrido[3,4-b]pyrazine derivatives against MKK4 and a related kinase, RSK4, demonstrating the impact of structural modifications on potency and selectivity.
| Compound | R-group (at analogous position) | MKK4 IC50 (nM) | RSK4 IC50 (nM) | Selectivity (RSK4/MKK4) |
| 39 | Cyclohexylmethyl | 78 | 2920 | 37.4 |
| 45 | 4-Fluorobenzyl | 141 | >10000 | >70.9 |
Data adapted from a study on related pyrido[3,4-b]pyrazinones.[4]
Proposed Experimental Workflow
The development of novel kinase inhibitors from this compound would follow a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., MKK4)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate assay buffer.
-
In a microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural features allow for the efficient construction of privileged scaffolds, such as pyrido[3,4-b]pyrazines and imidazopyridines, which have demonstrated significant potential in targeting key kinases involved in cancer and other diseases. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemical space accessible from this promising building block, paving the way for the discovery of next-generation kinase inhibitors.
References
- 1. rsc.org [rsc.org]
- 2. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 5-Methylpyridine-3,4-diamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of more complex bioactive molecules. Its structural similarity to endogenous purines makes it a valuable scaffold for the design of compounds targeting a variety of biological processes. Derivatives of this compound, particularly imidazo[4,5-b]pyridines, have demonstrated significant potential as antiproliferative, antimicrobial, and kinase-inhibiting agents. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds derived from this compound.
Synthetic Applications
This compound serves as a crucial starting material for the synthesis of fused heterocyclic systems. The adjacent amino groups on the pyridine ring are readily cyclized with various reagents to form imidazo[4,5-b]pyridine derivatives. This scaffold is a common feature in many biologically active compounds.
Representative Synthesis of this compound
Protocol 1: Representative Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Nitration of 3-Amino-5-methylpyridine
-
To a stirred solution of 3-amino-5-methylpyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-methyl-4-nitropyridine.
Step 2: Reduction of 3-Amino-5-methyl-4-nitropyridine
-
Dissolve 3-amino-5-methyl-4-nitropyridine in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The primary application of this compound is in the synthesis of imidazo[4,5-b]pyridines.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-b]pyridines
-
To a solution of this compound in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the desired aldehyde.
-
Add a catalytic amount of an oxidizing agent (e.g., iodine, sodium metabisulfite).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Biological Applications and Protocols
Derivatives of this compound have been investigated for a range of biological activities. The following protocols are standard methods for evaluating these activities.
Antiproliferative Activity
Protocol 3: MTT Assay for Antiproliferative Activity
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Table 1: Hypothetical Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | R-group at C2 | Cancer Cell Line | IC50 (µM) |
| IMP-01 | Phenyl | MCF-7 (Breast) | 5.2 |
| IMP-02 | 4-Chlorophenyl | MCF-7 (Breast) | 2.8 |
| IMP-03 | 4-Methoxyphenyl | MCF-7 (Breast) | 8.1 |
| IMP-01 | Phenyl | HCT116 (Colon) | 7.5 |
| IMP-02 | 4-Chlorophenyl | HCT116 (Colon) | 3.1 |
| IMP-03 | 4-Methoxyphenyl | HCT116 (Colon) | 10.3 |
Antimicrobial Activity
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 2: Hypothetical Antimicrobial Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | R-group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| TMP-01 | Phenyl | 32 | 64 |
| TMP-02 | 4-Nitrophenyl | 16 | 32 |
| TMP-03 | 2-Thienyl | 8 | 16 |
Kinase Inhibition
Protocol 5: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells, followed by ATP to initiate the reaction. Incubate at room temperature for 1-2 hours.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Table 3: Hypothetical Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| PYR-K01 | EGFR | 150 |
| PYR-K02 | VEGFR2 | 85 |
| PYR-K03 | CDK2 | 210 |
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its application in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, has led to the discovery of potent bioactive molecules. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel compounds derived from this important building block, facilitating further research and development in the pursuit of new therapeutic agents.
Application Notes and Protocols: 5-Methylpyridine-3,4-diamine in the Preparation of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of fused heterocyclic systems derived from 5-methylpyridine-3,4-diamine. The protocols detailed below focus on the preparation of pyrido[3,4-b]pyrazines and imidazo[4,5-c]pyridines, classes of compounds that have garnered significant interest in medicinal chemistry due to their potent biological activities, particularly as kinase inhibitors and anticancer agents.
Introduction
This compound is a versatile building block in heterocyclic synthesis. Its adjacent amino groups provide a reactive site for condensation reactions with a variety of electrophilic reagents, leading to the formation of diverse fused ring systems. This document outlines the synthesis of two major classes of fused heterocycles: pyrido[3,4-b]pyrazines and imidazo[4,5-c]pyridines. These scaffolds are of particular interest in drug discovery, with derivatives showing promising activity against various cancer cell lines and protein kinases.
I. Synthesis of Pyrido[3,4-b]pyrazine Derivatives
Pyrido[3,4-b]pyrazines are synthesized through the condensation of this compound with 1,2-dicarbonyl compounds. These compounds have been identified as a valuable series for the design of protein kinase inhibitors.[1]
A. General Reaction Scheme
The synthesis of the pyrido[3,4-b]pyrazine core involves the reaction of a substituted 3,4-diaminopyridine with a 1,2-dicarbonyl compound, such as a glyoxal or an α-keto ester.
Caption: General synthesis of Pyrido[3,4-b]pyrazines.
B. Experimental Protocol: Synthesis of 2-Phenylpyrido[3,4-b]pyrazine
This protocol describes the synthesis of a representative 2-phenylpyrido[3,4-b]pyrazine derivative.
Materials:
-
3,4-Diaminopyridine (or 5-methyl-3,4-diaminopyridine)
-
Methyl oxo(phenyl)acetate
-
Methanol
-
Dichloromethane
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4-diaminopyridine (1 equivalent) in methanol, add methyl oxo(phenyl)acetate (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting mixture and continue stirring the filtrate for an additional 24 hours.
-
Filter the solution again and combine the solid fractions.
-
Purify the combined solids by silica gel column chromatography using a dichloromethane/ethanol (19/1) mixture as the eluent to obtain the desired product.
C. Quantitative Data
The following table summarizes the yields of various synthesized pyrido[3,4-b]pyrazine derivatives.
| Compound | R1 | R2 | Yield (%) | Reference |
| 1a | H | Phenyl | 83 | [2] |
| 1b | 8-Bromo | Phenyl | 65 | [2] |
| 1c | 5-Chloro | Phenyl | - | [2] |
Yields are reported for the final product after purification.
II. Synthesis of Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridines are another important class of fused heterocycles synthesized from this compound. These compounds are typically prepared by the condensation of the diamine with aldehydes. Derivatives of this scaffold have shown potential as anticancer and antimicrobial agents.[3]
A. General Reaction Scheme
The synthesis involves the reaction of 3,4-diaminopyridine with a substituted aldehyde in the presence of an oxidizing agent or a catalyst.
Caption: General synthesis of Imidazo[4,5-c]pyridines.
B. Experimental Protocol: Synthesis of 2-(Substituted-phenyl)imidazo[4,5-c]pyridines
This protocol outlines a general procedure for the synthesis of 2-aryl-substituted imidazo[4,5-c]pyridines.[3]
Materials:
-
3,4-Diaminopyridine (or 5-methyl-3,4-diaminopyridine)
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the 3,4-diaminopyridine (1 equivalent) and the corresponding substituted benzaldehyde (1 equivalent) in DMSO.
-
Add sodium metabisulfite (Na₂S₂O₅) to the solution.
-
Heat the reaction mixture. The specific temperature and reaction time may vary depending on the substrates used.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[4,5-c]pyridine derivative.
C. Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative imidazo[4,5-c]pyridine derivatives against various cancer cell lines.
| Compound | R-group | Cell Line | IC₅₀ (µM) | Reference |
| 2a | 4-Chlorophenyl | U87 | 30.3 | [2] |
| 2b | 4-Chlorophenyl | U251 | 24.6 | [2] |
| 2c | 4-Chlorophenyl | T98G | 16.4 | [2] |
| 2d | 4-Tolyl | - | - | [2] |
| 2e | 4-Nitrophenyl | MCF-7 | - | [4] |
III. Biological Activity and Signaling Pathways
A. Pyrido[3,4-b]pyrazines as Kinase Inhibitors
Several synthesized pyrido[3,4-b]pyrazine derivatives have demonstrated inhibitory activity against a panel of cancer-related protein kinases.[1] The primary targets often include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3), which are key regulators of cell cycle progression and cellular metabolism.
CDKs are crucial for the regulation of the cell cycle.[5] Their aberrant activity is a hallmark of many cancers. The synthesized pyrido[3,4-b]pyrazine derivatives can inhibit CDK activity, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the CDK signaling pathway.
GSK-3 is a serine/threonine kinase involved in various cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in several diseases, including cancer and neurodegenerative disorders.
Caption: Inhibition of the GSK-3 signaling pathway.
B. Imidazo[4,5-c]pyridines as Anticancer Agents
Imidazo[4,5-c]pyridine derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of critical cellular processes, such as DNA synthesis and cell division, potentially through the inhibition of kinases like CDK9.[4]
IV. Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the synthesis and evaluation of these fused heterocyclic compounds.
Caption: Workflow for synthesis and characterization.
Caption: Workflow for biological evaluation.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of a variety of fused heterocyclic systems with significant biological potential. The pyrido[3,4-b]pyrazine and imidazo[4,5-c]pyridine scaffolds, in particular, represent promising starting points for the development of novel kinase inhibitors and anticancer therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to explore and expand upon this promising area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 5-Methylpyridine-3,4-diamine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylpyridine-3,4-diamine is a heterocyclic organic compound with the chemical formula C₆H₉N₃. As a substituted diaminopyridine, it possesses two adjacent amino groups on a pyridine ring, making it a compelling bidentate ligand for the formation of coordination complexes with various transition metals. The presence of both a pyridine nitrogen and two amino groups offers multiple coordination sites, allowing for the formation of stable chelate rings. This structural motif is of significant interest in medicinal chemistry and materials science, as analogous pyridine-based ligands have been shown to form complexes with a wide range of applications, including catalysis and biological activity.
While the coordination chemistry of many pyridine and diamine ligands is well-established, specific literature on the coordination complexes of this compound is not extensively available. Therefore, this document provides generalized protocols and representative data based on closely related aminopyridine and diamine ligands to serve as a guide for researchers interested in exploring the potential of this compound as a ligand in coordination chemistry.
Synthesis of this compound
The synthesis of this compound can be approached through multi-step reaction sequences, typically involving the reduction of a corresponding nitro-amino or dinitro precursor. A generalized synthetic workflow is outlined below.
Coordination Chemistry and Complex Formation
This compound is expected to act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the adjacent amino nitrogens, forming a stable five-membered chelate ring. The formation of metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for the Synthesis of a Metal Complex
The following is a representative protocol for the synthesis of a transition metal complex with a diaminopyridine-type ligand. Researchers should optimize the reaction conditions, including solvent, temperature, and stoichiometry, for the specific metal and desired complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)
-
Anhydrous ethanol or methanol
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of this compound in 20 mL of anhydrous ethanol.
-
Stir the solution at room temperature until the ligand is completely dissolved.
-
In a separate flask, dissolve 0.5 mmol of the metal(II) salt in 10 mL of anhydrous ethanol. For a 1:1 metal-to-ligand ratio, use 1 mmol of the metal salt.
-
Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring.
-
Upon addition, a color change or the formation of a precipitate may be observed.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.
-
After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.
-
If no precipitate forms upon cooling, the solvent volume can be reduced under vacuum to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum desiccator.
-
Characterize the resulting complex using techniques such as FT-IR, UV-Vis, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Synthetic Routes to Functionalized 5-Methylpyridine-3,4-diamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-methylpyridine-3,4-diamine and its subsequent functionalization. The methodologies outlined herein are foundational for the development of novel compounds with potential applications in medicinal chemistry and materials science.
I. Synthesis of this compound
The most common and reliable synthetic route to this compound involves a two-step process starting from a commercially available precursor: 1) nitration of an aminopyridine derivative, followed by 2) reduction of the nitro group.
Route Overview
A well-established method for the synthesis of 3,4-diaminopyridine derivatives begins with the nitration of a corresponding 4-aminopyridine. This is followed by the reduction of the newly introduced nitro group to an amine, yielding the desired vicinal diamine.
Caption: General synthetic scheme for this compound.
Step 1: Nitration of 4-Amino-3-methylpyridine
The nitration of 4-amino-3-methylpyridine is a key step to introduce the second nitrogen functionality. This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid at controlled temperatures.
Experimental Protocol: Synthesis of 4-Amino-5-methyl-3-nitropyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 4-amino-3-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-5-methyl-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-methylpyridine | Commercially Available |
| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [1] |
| Temperature | 0-15 °C | [1] |
| Reaction Time | 3-5 hours | [1] |
| Typical Yield | 70-80% | [1] |
Step 2: Reduction of 4-Amino-5-methyl-3-nitropyridine
The reduction of the nitro group to an amine is commonly achieved through catalytic hydrogenation. This method is generally high-yielding and produces clean products.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 4-amino-5-methyl-3-nitropyridine and a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, 10 wt. %).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Amino-5-methyl-3-nitropyridine | Prepared in Step 1 |
| Catalyst | 10% Pd/C | General Knowledge |
| Solvent | Ethanol or Methanol | General Knowledge |
| Hydrogen Pressure | 1-4 atm | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Typical Yield | >90% | General Knowledge |
II. Functionalization of this compound
The vicinal diamine functionality of this compound allows for a variety of subsequent reactions to introduce diverse functional groups, leading to a wide range of derivatives.
A. N-Acylation
The amino groups of this compound can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.
Caption: Workflow for the N-acylation of this compound.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a base, such as pyridine or triethylamine, to the solution.
-
Acylating Agent: Slowly add the acyl chloride or anhydride to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
| Reagent | Product | Typical Yield | Reference |
| Acetyl Chloride | N,N'-(5-methylpyridine-3,4-diyl)diacetamide | High | [2] |
| Benzoyl Chloride | N,N'-(5-methylpyridine-3,4-diyl)dibenzamide | High | [2] |
B. N-Sulfonylation
Similar to acylation, sulfonamides can be prepared by reacting the diamine with sulfonyl chlorides in the presence of a base.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like pyridine or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C and add the sulfonyl chloride dropwise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by chromatography.
| Reagent | Product | Typical Yield | Reference |
| p-Toluenesulfonyl chloride | N,N'-(5-methylpyridine-3,4-diyl)bis(4-methylbenzenesulfonamide) | Good to High | [3] |
| Methanesulfonyl chloride | N,N'-(5-methylpyridine-3,4-diyl)dimethanesulfonamide | Good to High | [3] |
C. Formation of Fused Imidazoles (Imidazo[4,5-c]pyridines)
The 1,2-diamine moiety is a versatile precursor for the synthesis of fused heterocyclic systems. Condensation with aldehydes or carboxylic acids leads to the formation of imidazo[4,5-c]pyridine derivatives.
Caption: Synthesis of Imidazo[4,5-c]pyridines.
Experimental Protocol: Condensation with Aldehydes
-
Mixture: In a round-bottom flask, combine this compound and a slight excess of the desired aldehyde in a solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours. An oxidizing agent, such as nitrobenzene, can be added to facilitate the cyclization and aromatization.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
| Aldehyde | Product | Typical Yield | Reference |
| Benzaldehyde | 2-phenyl-6-methyl-1H-imidazo[4,5-c]pyridine | Moderate to High | [4] |
| 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-6-methyl-1H-imidazo[4,5-c]pyridine | Moderate to High | [4] |
III. Conclusion
The synthetic routes and functionalization protocols described provide a robust framework for the generation of a diverse library of this compound derivatives. These compounds can serve as valuable building blocks for the discovery of new therapeutic agents and functional materials. The provided experimental details and tabulated data offer a practical guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diaminopyridine (3,4-DAP), also known as amifampridine, is a potassium channel blocker used in the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS). Ensuring the quality, purity, and stability of 3,4-DAP in bulk drug substance and finished pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the determination of 3,4-DAP and its related compounds, including process impurities and degradation products.
This document provides detailed application notes and protocols for the analysis of 3,4-DAP using reversed-phase HPLC (RP-HPLC). The methods described are suitable for assay, impurity profiling, and stability-indicating studies.
Principle of the Method
The primary method described is a stability-indicating RP-HPLC method that separates 3,4-DAP from its potential degradation products and related substances. The separation is achieved on a C18 stationary phase using an isocratic or gradient mobile phase consisting of an aqueous buffer and an organic modifier. An ion-pairing agent is often incorporated into the mobile phase to improve the retention and peak shape of the polar 3,4-DAP molecule. Detection is typically performed using an ultraviolet (UV) detector. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
I. Stability-Indicating RP-HPLC Method for 3,4-Diaminopyridine
This method is designed for the quantitative determination of 3,4-Diaminopyridine and the separation of its degradation products, making it suitable for stability studies.[1][2]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 bonded phase (e.g., Nucleoshell RP18plus, 150 x 4.6 mm, 2.7 µm or Waters C18, 250 mm x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile and an aqueous solution (10:90 v/v). The aqueous solution contains 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 using trifluoroacetic acid.[1][4] An alternative mobile phase consists of a mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4 adjusted with Orthophosphoric acid) and Acetonitrile (70:30 v/v).[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 290 nm[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Less than 40 minutes[1][4] |
Experimental Protocol
1. Preparation of Solutions
-
Aqueous Mobile Phase Component: Dissolve 1 g of sodium octanesulfonate and 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 1.9 with trifluoroacetic acid.[1][4] Filter through a 0.45 µm membrane filter.
-
Alternative Aqueous Mobile Phase Component: Prepare a Di-Potassium Hydrogen Orthophosphate buffer and adjust the pH to 6.4 with Orthophosphoric acid.[2] Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the aqueous component and acetonitrile in the specified ratio (e.g., 90:10 or 70:30 v/v).[1][2] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3,4-Diaminopyridine reference standard in the mobile phase to obtain a known concentration (e.g., 5.0 µg/mL).[3]
-
Sample Solution Preparation: For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration as the standard solution. For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to the final volume.[2] Filter the solution through a 0.45 µm syringe filter before injection.
2. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for replicate injections |
3. Data Analysis
Identify the 3,4-DAP peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for amifampridine was found to be approximately 4.05 minutes in one study.[2] Calculate the amount of 3,4-DAP in the sample using the external standard method. For the determination of related substances, calculate the percentage of each impurity based on the peak area relative to the main peak area.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[2][3]
| Validation Parameter | Typical Results |
| Linearity | The method is linear over a specified concentration range with a correlation coefficient (r²) > 0.99.[3] |
| Accuracy | Recovery is typically within 98-102%. One study showed a recovery of 99.85-100.88%.[2] |
| Precision | The relative standard deviation (RSD) for repeatability and intermediate precision is typically ≤ 2.0%.[3] |
| Specificity | The method is specific for 3,4-DAP in the presence of its impurities and degradation products, as demonstrated in forced degradation studies.[2] |
| Limit of Detection (LOD) | 1.78 µg/mL[2] |
| Limit of Quantitation (LOQ) | 5.93 µg/mL[2] |
II. Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method and to understand the degradation pathways of the drug substance.[5]
Experimental Protocol
1. Preparation of Stressed Samples
Prepare solutions of 3,4-DAP in the mobile phase and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the drug solution and reflux at 60°C for 30 minutes.[5]
-
Base Hydrolysis: Add 0.1 N NaOH to the drug solution and reflux at 60°C for 30 minutes.[5] One study showed about 10% degradation under basic stress.[3]
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[6] Studies have shown that the presence of hydrogen peroxide is a significant stress condition.[6] Degradation of about 9% has been observed under oxidative stress.[3]
-
Thermal Degradation: Expose the solid drug substance or a solution to heat (e.g., 80°C) for a specified period.[4] Thermal stress has been shown to cause around 18% degradation.[3]
-
Photolytic Degradation: Expose the drug solution to UV light.
2. Analysis of Stressed Samples
Analyze the stressed samples using the validated HPLC method. The method should be able to separate the main 3,4-DAP peak from all degradation product peaks. The two main degradation products identified under oxidative stress are 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[6]
Visualizations
Caption: General workflow for HPLC analysis of 3,4-Diaminopyridine.
Caption: Mechanism of action of 3,4-Diaminopyridine at the neuromuscular junction.
References
- 1. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 2. jgtps.com [jgtps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpp.com [ijrpp.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyridine-3,4-diamine
Welcome to the technical support center for the synthesis of 5-Methylpyridine-3,4-diamine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| Low yield in the nitration step | Harsh reaction conditions leading to degradation of the starting material or product.[1][2] | Cautiously increase the reaction temperature in small increments (e.g., 10°C) and monitor for product formation versus degradation. Consider using a milder nitrating agent if decomposition is significant.[1] |
| Poor regioselectivity during nitration | Protonation of the pyridine nitrogen and/or amino group under strongly acidic conditions, which alters the directing effects of the substituents.[1] | Employing alternative nitration strategies that operate under less acidic conditions may improve regioselectivity. A dearomatization-rearomatization strategy has been reported to achieve meta-nitration of pyridines with high regioselectivity.[3][4] |
| Incomplete reduction of the nitro group | Insufficient reducing agent, deactivated catalyst, or non-optimal reaction conditions (temperature, pressure, solvent). | Ensure the catalyst (e.g., Pd/C) is fresh and active. Increase the amount of reducing agent (e.g., hydrazine hydrate, hydrogen gas pressure) and/or prolong the reaction time. Ensure the solvent is appropriate for the chosen reducing agent.[5] |
| Formation of side products during reduction | Over-reduction of the pyridine ring or side reactions with other functional groups. | Careful monitoring of the reaction progress is crucial. Using a milder reducing agent or optimizing the reaction temperature and time can help minimize over-reduction. |
| Difficulty in purifying the final product | Presence of starting materials, intermediates, or side products with similar polarity to the desired diamine. Diaminopyridines can also be sensitive to air and light. | Column chromatography is a common purification method. A gradient elution system may be necessary to separate closely related compounds. It is also advisable to handle the purified product under an inert atmosphere.[6] For general guidance on purifying pyridine derivatives, treatment with an acid or base followed by distillation can be effective.[7] |
| Product degradation upon storage | This compound, like other diaminopyridines, may be susceptible to oxidation and degradation when exposed to air and light. | Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (refrigerated or frozen).[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A likely synthetic pathway involves the nitration of a suitable 3-methylpyridine precursor to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amine. A common precursor would be 4-amino-5-methylpyridine. The key steps are:
-
Nitration of 4-amino-5-methylpyridine to form 4-amino-5-methyl-3-nitropyridine.
-
Reduction of the nitro group of 4-amino-5-methyl-3-nitropyridine to yield this compound.
Q2: What are the main challenges in the nitration of 3-methylpyridine derivatives?
A2: The primary challenges are the harsh reaction conditions typically required and achieving the desired regioselectivity. The pyridine ring is electron-deficient and often requires strong acids and high temperatures for nitration, which can lead to low yields due to degradation.[2][10] Furthermore, the position of the incoming nitro group is influenced by the existing substituents, and obtaining the desired isomer can be difficult.[1][4]
Q3: Which reducing agents are suitable for converting the nitropyridine intermediate to the diamine?
A3: Several reducing agents can be effective. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine hydrate is a common and effective method.[5] Other options include reduction with tin(II) chloride in hydrochloric acid or using iron powder in an acidic medium.[11]
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared with spots of the starting material and, if available, the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the recommended storage conditions for this compound?
A5: Based on studies of the closely related 3,4-diaminopyridine, the compound is expected to have good chemical stability.[8][9] For long-term storage, it is recommended to keep the solid compound in a well-sealed container, protected from light, and under refrigeration.[8][9] For solutions, stability should be evaluated on a case-by-case basis depending on the solvent and concentration.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a diaminopyridine from a nitropyridine precursor. Note: This is an illustrative protocol and may require optimization for the specific synthesis of this compound.
Reduction of 4-Amino-5-methyl-3-nitropyridine
-
Dissolution: Dissolve the 4-amino-5-methyl-3-nitropyridine starting material in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution. The flask should be equipped with a magnetic stir bar.
-
Hydrogenation:
-
Using Hydrogen Gas: Fit the flask with a balloon filled with hydrogen gas or connect it to a hydrogenation apparatus. Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Using Hydrazine Hydrate: Alternatively, add hydrazine monohydrate dropwise to the reaction mixture at room temperature.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent to ensure all the product is collected.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sefh.es [sefh.es]
- 10. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00086F [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 5-Methylpyridine-3,4-diamine
Welcome to the technical support center for the purification of crude 5-Methylpyridine-3,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurities in crude this compound typically arise from its synthesis, which often involves the reduction of a nitropyridine precursor. Potential impurities include:
-
Unreacted Starting Material: The nitropyridine precursor, such as 3-amino-5-methyl-4-nitropyridine or 2-amino-4-methyl-5-nitropyridine, may be present if the reduction is incomplete.[1]
-
Partially Reduced Intermediates: Intermediates from the reduction process, such as nitroso or hydroxylamino species, can be present.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of methyl-pyridinediamine may be formed as byproducts.[1]
-
Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.
Q2: My purified this compound is unstable and changes color. What should I do?
Aromatic diamines can be susceptible to oxidation, leading to coloration (often turning pink or brown). To minimize degradation:
-
Work under an inert atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during purification and drying.
-
Use degassed solvents: Solvents for chromatography and recrystallization should be degassed to remove dissolved oxygen.
-
Store properly: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the desired product from impurities. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out Instead of Crystallizing
If the compound separates as an oil rather than solid crystals during recrystallization, it can be due to several factors:
-
Solution is too concentrated: The solubility of the compound at the elevated temperature is exceeded.
-
Solution: Add a small amount of hot solvent until the oil redissolves, then allow it to cool slowly.
-
-
Cooling is too rapid: Rapid cooling can favor oil formation over crystal nucleation.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Insoluble impurities are present: These can act as a nucleus for oiling out.
-
Solution: Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
-
Issue 2: Poor Recovery of Purified Product
Low yield after recrystallization can be caused by:
-
Using too much solvent: The compound remains dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Washing with too much cold solvent: The purified crystals can redissolve during the washing step.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.
-
Column Chromatography
Issue 1: Poor Separation of the Product from Impurities
If the product and impurities elute together from the column:
-
Incorrect solvent system: The polarity of the eluent may not be optimal for separation.
-
Solution: Use TLC to screen different solvent systems and gradients to find the optimal conditions for separation. A common starting point for aminopyridines is a gradient of ethyl acetate in hexane.[2]
-
-
Column overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or reduce the amount of crude material being purified.
-
-
Column channeling: Uneven packing of the stationary phase can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles.
-
Issue 2: Product is Tailing on the Column
Tailing, where the spot on a TLC plate or the peak in a chromatogram is elongated, can be due to the polar nature of the diamine interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing and improve peak shape.
Experimental Protocols
Recrystallization Protocol (from Ethanol)
This protocol is adapted from a procedure for the similar compound 3,4-diaminopyridine.[3]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of ethanol. Heat the mixture to 70°C with stirring until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Crude Purity | ~85-90% |
| Purified Purity | >99% |
| Yield | 75-85% |
Note: Data is estimated based on typical recrystallization outcomes and may vary depending on the initial purity of the crude material.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is just above the level of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexane). Collect fractions and monitor them by TLC. For more polar impurities, a solvent system like ethyl acetate/dichloromethane (1:5 v/v) may be effective.[4]
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Crude Purity | ~85-90% |
| Purified Purity | >98% |
| Yield | 60-80% |
Note: Data is estimated and will depend on the specific impurity profile and chromatographic conditions.
HPLC Analysis Protocol
This method is adapted from a validated procedure for 3,4-diaminopyridine and can be used for purity assessment.
| Parameter | Description |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with pH adjusted to 1.9 with trifluoroacetic acid. |
| Gradient | Isocratic: 10% Mobile Phase A, 90% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Methylpyridine-3,4-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Nitrated Intermediate (4-Nitro-5-methylpyridin-3-amine)
-
Question: We are attempting to synthesize this compound by first nitrating 3-amino-5-methylpyridine, but we are observing a very low yield of the desired 4-nitro-5-methylpyridin-3-amine intermediate. What are the potential causes and solutions?
-
Answer: Low yields during the nitration of aminopyridines are a common challenge due to the deactivating effect of the protonated amino group under strongly acidic conditions and the potential for multiple nitration or side reactions. Here are some potential causes and troubleshooting steps:
-
Inadequate Amine Group Protection: The amino group is highly susceptible to oxidation and can direct nitration to undesired positions.
-
Solution: Protect the amino group before nitration. Acylation to form an amide is a common and effective strategy. The acetyl group can be removed by hydrolysis after the nitration step.
-
-
Harsh Nitrating Conditions: Standard nitrating mixtures (e.g., concentrated H₂SO₄/HNO₃) can lead to decomposition of the starting material or the formation of multiple nitrated byproducts.
-
Solution: Employ milder nitrating agents. A mixture of nitric acid in acetic anhydride or the use of potassium nitrate in trifluoroacetic acid can offer better selectivity and milder reaction conditions. Careful control of the reaction temperature, typically keeping it between 0-10°C, is also crucial.
-
-
Incorrect Regioselectivity: The directing effects of the amino and methyl groups can lead to the formation of other nitro isomers.
-
Solution: The choice of nitrating agent and reaction conditions can influence regioselectivity. Milder conditions often favor nitration at the position ortho to the amino group. A thorough analysis of the crude product using techniques like NMR or LC-MS is recommended to identify all isomers formed.
-
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: We are struggling to achieve complete reduction of the 4-nitro-5-methylpyridin-3-amine to this compound. What factors could be affecting the reduction efficiency?
-
Answer: Incomplete reduction of the nitro group can be attributed to several factors, including catalyst activity, hydrogen pressure, and the presence of impurities.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the substrate or solvent.
-
Solution: Ensure the purity of the nitro-intermediate and use high-purity solvents. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may be necessary. The addition of a small amount of acid (e.g., HCl) can sometimes enhance the rate of reduction for pyridyl nitro groups.
-
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: Optimize the hydrogen pressure. While atmospheric pressure may be sufficient for some reductions, others may require higher pressures (e.g., 50 psi). Ensure the reaction vessel is properly sealed and that there is efficient agitation to facilitate mass transfer of hydrogen.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, other reducing agents can be employed.
-
Solution: Consider using chemical reducing agents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid. These methods can be effective for the reduction of nitro groups on pyridine rings.[1]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are facing challenges in purifying the final this compound product. What are the common impurities and effective purification methods?
-
Answer: The purification of diaminopyridines can be challenging due to their polarity and potential for oxidation.
-
Common Impurities: Common impurities include unreacted starting material, partially reduced intermediates (e.g., nitroso or hydroxylamino compounds), and byproducts from side reactions.
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure complete conversion. A proper work-up procedure is crucial to remove the catalyst and inorganic salts.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel or alumina can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent streaking, is typically required.
-
Acid-Base Extraction: The basic nature of the diamine allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, and the diamine is subsequently liberated by basification and extracted back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible synthetic route starts from a commercially available substituted pyridine. One such route involves two key steps:
-
Nitration: Introduction of a nitro group at the 4-position of a suitable precursor like 3-amino-5-methylpyridine. To achieve regioselectivity and avoid side reactions, the amino group is often protected (e.g., by acylation) before nitration.
-
Reduction: The nitro group of the resulting 4-nitro-5-methylpyridin-3-amine is then reduced to an amino group to yield the final product. Catalytic hydrogenation is a common method for this transformation.
Q2: What are the key reaction parameters to control during the nitration step?
A2: The key parameters to control during nitration are:
-
Temperature: The reaction is typically carried out at low temperatures (0-10°C) to minimize side reactions and decomposition.
-
Choice of Nitrating Agent: Milder nitrating agents are preferred to improve selectivity.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to ensure completion without the formation of excessive byproducts.
Q3: Which catalysts are most effective for the reduction of the nitro group?
A3: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups.[2] Platinum oxide (PtO₂) can also be used. The choice of catalyst may depend on the specific substrate and the presence of other functional groups.
Q4: How can I monitor the progress of the reactions?
A4: The progress of both the nitration and reduction steps can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q5: What are the safety precautions to be taken during this synthesis?
A5: The following safety precautions are essential:
-
Nitration: Nitrating agents are strong acids and oxidizers. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. The addition of reagents should be done slowly and at a controlled temperature to manage the exothermic nature of the reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation should be carried out in a properly functioning hydrogenation apparatus. Ensure there are no ignition sources in the vicinity. The catalyst, particularly Pd/C, can be pyrophoric when dry and should be handled with care, preferably in a wet state.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Analogous Syntheses
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Nitration | 2-Amino-4-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 5 | ~70-80 | Inferred from similar reactions |
| 2 | Reduction | 3-Nitropyridin-4-amine | H₂, 10% Pd/C | Methanol/THF | 10 | 97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-5-methylpyridin-3-amine (Hypothetical)
This is a hypothetical protocol based on general procedures for the nitration of aminopyridines. Optimization will be required.
-
Protection of the Amino Group (Acetylation):
-
To a solution of 3-amino-5-methylpyridine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C and slowly add acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acetylated intermediate.
-
-
Nitration:
-
To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add the acetylated 3-amino-5-methylpyridine from the previous step, maintaining the temperature below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the pyridine derivative over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at 0-10°C for 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection (Hydrolysis):
-
To the crude nitrated product, add a solution of aqueous hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 2-4 hours, or until the deprotection is complete as indicated by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-nitro-5-methylpyridin-3-amine.
-
Protocol 2: Synthesis of this compound (from 4-Nitro-5-methylpyridin-3-amine)
This protocol is based on a literature procedure for a similar reduction.[2]
-
Reaction Setup:
-
In a hydrogenation vessel, dissolve 4-nitro-5-methylpyridin-3-amine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).
-
-
Hydrogenation:
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or up to 50 psi) or use a hydrogen-filled balloon.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting section.
-
Mandatory Visualization
Caption: Proposed synthetic workflow for this compound.
References
Side reactions and byproduct formation with 5-Methylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 5-Methylpyridine-3,4-diamine. The information is presented in a user-friendly question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a key building block primarily used for the synthesis of fused heterocyclic compounds, particularly imidazopyridines. These structures are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets. The most common derivatives synthesized are substituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, which have shown potential as kinase inhibitors and anticancer agents.[1][2][3]
Q2: What are the primary challenges and side reactions to anticipate when using this compound?
A2: The primary challenges in reactions with this compound often revolve around controlling regioselectivity and preventing the formation of unwanted byproducts. Key issues include:
-
Formation of Regioisomers: Due to the unsymmetrical nature of the diamine, cyclization and alkylation reactions can result in a mixture of isomers (e.g., substitution at different nitrogen atoms in the imidazole ring), which can be difficult to separate.[2][4]
-
Incomplete Cyclization: In the synthesis of imidazopyridines, the reaction may stall at the intermediate Schiff base stage, especially when reacting with aldehydes, leading to lower yields of the desired heterocyclic product.
-
Dimerization and Polymerization: Under certain conditions, particularly with reactive aldehydes or in the presence of strong acids, the starting material or intermediates can undergo self-condensation or polymerization.
-
Oxidation: The aminopyridine core can be susceptible to oxidation, leading to the formation of colored impurities that can complicate purification.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures in Imidazopyridine Synthesis
Question: My reaction of this compound with a substituted aldehyde is producing a mixture of regioisomers that are difficult to separate by column chromatography. How can I control the regioselectivity or improve the separation?
Answer: The formation of regioisomers is a common issue stemming from the two non-equivalent nitrogen atoms in the diamine that can participate in cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing regioisomer formation.
Potential Solutions & Experimental Protocols:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Solvent Polarity | Vary the solvent to influence the tautomeric equilibrium of the diamine and the stability of reaction intermediates. | Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol). For instance, conduct small-scale reactions in parallel with each solvent under the same temperature and time conditions and analyze the product ratio by LC-MS or ¹H NMR. | A shift in the ratio of the formed regioisomers, potentially favoring one over the other. |
| Catalyst Selection | Employ a catalyst to direct the cyclization. Lewis acids can coordinate to one of the nitrogen atoms, influencing the site of reaction. | Test various Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) at catalytic amounts (5-10 mol%). The reaction of this compound with an aldehyde can be carried out in the presence of the catalyst at room temperature or with gentle heating. | Increased formation of the thermodynamically more stable isomer. |
| Temperature Control | Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. | Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 60 °C, and reflux) and monitor the isomeric ratio. | Identification of an optimal temperature for the preferential formation of the desired regioisomer. |
| Purification Strategy | If separation is unavoidable, specialized chromatographic techniques may be necessary. | Preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a chiral column if applicable) and a carefully optimized gradient elution can often resolve closely related isomers. | Isolation of pure regioisomers for characterization and further use. |
Structure Confirmation of Regioisomers: To definitively identify the structure of the separated regioisomers, advanced NMR techniques are recommended. 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity and spatial relationships of atoms, allowing for unambiguous assignment of the N-substituted products.[5]
Issue 2: Low Yield and Formation of Acyclic Byproducts in Condensation Reactions
Question: I am attempting to synthesize a 2-substituted-6-methyl-1H-imidazo[4,5-c]pyridine, but I am getting a low yield of the desired product and observing a significant amount of an acyclic intermediate. How can I drive the reaction to completion?
Answer: The formation of acyclic intermediates, such as Schiff bases, is often due to incomplete cyclization. Optimizing the reaction conditions to favor the intramolecular ring-closure is key.
Troubleshooting Workflow:
Caption: Workflow to improve cyclization and reduce acyclic byproducts.
Quantitative Data on Reaction Conditions (Hypothetical Example):
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Cyclized Product (%) | Yield of Acyclic Byproduct (%) |
| 1 | None | Ethanol | Reflux | 12 | 45 | 35 |
| 2 | p-TSA (10) | Ethanol | Reflux | 8 | 75 | 15 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile | 60 | 6 | 85 | <5 |
| 4 | p-TSA (10) | Toluene (with Dean-Stark) | Reflux | 6 | 90 | Not detected |
Experimental Protocols:
-
Protocol 1: Acid Catalysis
-
To a solution of this compound (1.0 eq) and the aldehyde (1.05 eq) in ethanol, add p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Protocol 2: Use of a Dehydrating Agent
-
Set up a reaction of this compound (1.0 eq) and the aldehyde (1.05 eq) in toluene.
-
Add a catalytic amount of p-TSA and attach a Dean-Stark apparatus to the reaction flask.
-
Heat the mixture to reflux and collect the water that is formed.
-
Once the theoretical amount of water has been collected and the reaction is complete (as monitored by TLC), cool the mixture.
-
Work up the reaction as described in Protocol 1.
-
Issue 3: Formation of Dimerization or Bis-Adduct Byproducts
Question: During the synthesis of my target imidazopyridine, I am observing a higher molecular weight byproduct which I suspect is a dimer or a bis-adduct. How can I prevent this?
Answer: The formation of such byproducts can occur, particularly in reactions like the Tschitschibabin synthesis or when certain catalysts are used. The reaction atmosphere can play a critical role in product selectivity.
Potential Solutions:
| Parameter | Recommended Action | Experimental Protocol Example | Expected Outcome |
| Reaction Atmosphere | Control the atmosphere of the reaction. For some reactions, the presence of air/oxygen is crucial for the desired product, while for others, an inert atmosphere is required to prevent side reactions. | To selectively synthesize a 3-aroyl-imidazo[1,2-a]pyridine using an FeBr₃ catalyst, the reaction should be open to the air, as oxygen acts as the primary oxidant. Conversely, to form a 3,3'-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) derivative, the same reaction should be conducted under an inert argon atmosphere.[6] | Selective formation of the desired product and suppression of the unwanted bis-adduct. |
| Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant may favor the formation of bis-adducts. | Use a 1:1 molar ratio of the diamine and the coupling partner. If byproduct formation persists, consider a slight excess of the diamine. | Reduced formation of higher molecular weight byproducts. |
Logical Diagram for Reaction Atmosphere Control:
Caption: Influence of reaction atmosphere on product formation.
References
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of 5-Methylpyridine-3,4-diamine under reaction conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 5-Methylpyridine-3,4-diamine under various reaction conditions. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an ortho-diamino aromatic compound, is susceptible to several degradation pathways, primarily driven by its nucleophilic amino groups and the electron-rich pyridine ring. Key stability concerns include:
-
Oxidation: The amino groups and the pyridine nitrogen are prone to oxidation, especially in the presence of air, oxidizing agents, or metal catalysts. This can lead to the formation of colored impurities, N-oxides, and nitro derivatives.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is advisable to store the compound in amber vials and protect reactions from light.
-
Dimerization and Polymerization: Similar to other aromatic diamines, self-condensation or reaction with degradation products can lead to the formation of dimers and oligomeric impurities, which can be difficult to remove.
-
pH Sensitivity: The stability of this compound can be influenced by pH. Strongly acidic or basic conditions may catalyze degradation or side reactions. A study on various primary aromatic amines showed greater stability in water compared to 3% acetic acid, indicating that acidic conditions can be detrimental.[2][3]
Q2: My reaction mixture containing this compound is turning dark. What could be the cause?
A2: The development of a dark color in your reaction mixture is a common indicator of degradation. The most likely causes are:
-
Aerial Oxidation: Ortho-diamines are notoriously sensitive to air. If your reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), atmospheric oxygen can oxidize the starting material or intermediates.
-
Presence of Oxidizing Agents: Ensure that your solvents and reagents are free from peroxides or other oxidizing impurities.
-
Incompatible Reagents: Strong oxidizing agents will readily degrade this compound.
-
High Temperatures: Elevated temperatures can accelerate decomposition, especially in the presence of air or other reactive species.
Q3: I am observing unexpected side products in my cyclocondensation reaction. What are the likely culprits?
A3: Cyclocondensation reactions are a primary application of this compound. Common side products can arise from:
-
Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize, leading to its presence in the final product mixture. Optimizing reaction time and temperature can help drive the reaction to completion.
-
Over-reaction or Side Reactions of the Diamine: If the other reactant has multiple reactive sites, or if the reaction conditions are too harsh, undesired side reactions can occur.
-
Self-Condensation of the Diamine: Although less common, under certain conditions, the diamine may react with itself.
Troubleshooting Guides
Issue 1: Low Yield and/or Complex Product Mixture
| Potential Cause | Suggested Solution |
| Degradation of Starting Material | Store this compound under an inert atmosphere, protected from light, and at a low temperature. Use freshly opened or purified material for best results. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Run small-scale trials to identify the ideal conditions.[4] |
| Presence of Oxygen | Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. |
| Incompatible Solvents or Reagents | Ensure all solvents and reagents are of appropriate purity and are compatible with the diamine. For example, avoid strongly oxidizing or acidic conditions unless required by the reaction, and be aware that stability can be lower in acidic media.[2][3] |
Issue 2: Formation of Colored Impurities
| Potential Cause | Suggested Solution |
| Oxidation | Purge the reaction vessel with an inert gas before adding reagents. Use degassed solvents. |
| Light Exposure | Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware. |
| Trace Metal Contamination | Use high-purity reagents and solvents. If metal catalysis is used, screen for the optimal catalyst and loading to minimize side reactions. |
Data Presentation: Illustrative Stability Data
The following tables present illustrative data based on the known behavior of similar aromatic diamines. This data should be used as a general guide, and specific stability testing is recommended for your particular application.
Table 1: Illustrative pH Stability of this compound in Aqueous Solution
| pH | Condition | Time (hours) | Illustrative % Degradation | Potential Degradation Products |
| 2 | 0.01 M HCl, 40°C | 24 | 15-25% | Salt formation, potential for hydrolysis of downstream products |
| 7 | Buffered Water, 40°C | 24 | < 5% | Minor oxidation products |
| 10 | 0.001 M NaOH, 40°C | 24 | 5-10% | Increased rate of oxidation |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Details | Illustrative % Degradation | Primary Degradation Products |
| Oxidative | 3% H₂O₂, RT, 24h | 30-50% | N-oxides, Nitro-derivatives[1] |
| Thermal | 80°C, Solid state, 48h | 5-15% | Dimerization/Polymerization products |
| Photolytic | UV light (254 nm), Solution, 6h | 20-40% | Complex mixture of colored products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a known volume with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl and dilute to a known volume with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a known volume with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid compound to a dry heat of 70°C for 48 hours.
-
Dissolve a known amount of the stressed solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
Analyze the solution at appropriate time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.
Protocol 2: HPLC Method for Purity Assessment
A robust HPLC method is crucial for monitoring the stability of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield and purity of 5-Methylpyridine-3,4-diamine synthesis
Technical Support Center: Synthesis of 5-Methylpyridine-3,4-diamine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of this compound. The focus is on improving reaction yield and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective strategy for synthesizing this compound involves the reduction of a suitable nitro-substituted precursor. The key final step is typically the catalytic hydrogenation or chemical reduction of a 5-methyl-nitro-aminopyridine intermediate, such as 4-amino-5-methyl-3-nitropyridine or 3-amino-5-methyl-4-nitropyridine. This approach is favored because the reduction of nitro groups to amines is a well-established and generally high-yielding transformation. The synthesis of the nitro-amino precursor itself often starts from a commercially available picoline derivative.
Q2: Why is my final product an off-color (e.g., brown or black) solid instead of the expected pale solid?
A2: Aromatic diamines, including this compound, are highly susceptible to oxidation. Exposure to air, light, or trace metal impurities can lead to the formation of colored, oxidized byproducts. It is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a dark, cool environment.
Q3: What are the critical safety precautions for this synthesis?
A3: Several safety measures are critical. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment. Nitro-aromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures. Additionally, many reagents used, such as strong acids (sulfuric, nitric) and solvents, are corrosive or toxic and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Problem 1: Low Yield in the Final Reduction Step
Q: My reduction of the 5-methyl-nitro-aminopyridine precursor to this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield in the reduction step is a common issue that can stem from several factors, including incomplete reaction, catalyst deactivation, or side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the nitro-amino precursor can poison the catalyst. Ensure the starting material is pure by checking its melting point or running an NMR spectrum.
-
Optimize Catalyst Selection and Loading: The choice of catalyst is critical. Palladium on carbon (Pd/C) is common, but platinum on carbon (Pt/C) or Raney Nickel may offer better results for certain substrates. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the reaction rate and conversion improve.
-
Check Hydrogen Pressure and Delivery: For catalytic hydrogenation, ensure the system is properly sealed and that an adequate pressure of hydrogen (typically 1-4 atm) is maintained throughout the reaction. Ensure efficient stirring to maximize gas-liquid-solid mixing.
-
Consider Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reduction methods can be effective. Reagents like tin(II) chloride (SnCl₂), iron powder in acidic medium (Fe/HCl), or sodium dithionite (Na₂S₂O₄) are viable alternatives.[1]
Caption: Logical workflow for troubleshooting low reaction yield.
Problem 2: Product Contaminated with Impurities
Q: My final this compound product shows impurities on TLC and NMR. What are these byproducts and what is the best purification strategy?
A: Impurities often arise from incomplete reduction or side reactions. The most common impurity is the partially reduced nitro-amino intermediate. Over-reduction or side reactions are also possible depending on the conditions.
Common Impurities:
-
5-Methyl-nitro-aminopyridine: The unreacted starting material or a product of incomplete reduction.
-
Oxidized Species: Dark, polymeric materials resulting from the oxidation of the diamine product.
Purification Workflow:
-
Acid-Base Extraction: The diamine product is basic and can be separated from neutral or less basic impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Extract with aqueous acid (e.g., 1M HCl) to move the diamine into the aqueous phase. Wash the aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 9 and extract the pure diamine back into an organic solvent.[2]
-
Recrystallization: This is an effective method for removing minor impurities. Solvents like ethyl acetate/hexanes, toluene, or ethanol/water mixtures can be effective. The choice of solvent depends on the specific impurities present.
-
Silica Gel Chromatography: While effective, this method can lead to product degradation on the acidic silica surface. It is recommended to use a deactivated silica gel (e.g., by treating with triethylamine) and to run the column quickly.
Caption: Step-by-step workflow for purification via acid-base extraction.
Comparative Data: Reduction Methods
The selection of a reduction method can significantly impact yield, purity, and operational complexity. The following table summarizes common methods applied to the reduction of nitro-aromatic compounds, providing a basis for method selection.
| Parameter | Catalytic Hydrogenation (H₂/Pd-C) | Tin(II) Chloride (SnCl₂/HCl) | Iron/Acetic Acid (Fe/AcOH) |
| Typical Yield | 85-98% | 70-90% | 75-95% |
| Purity | Generally high; catalyst filtration is the main workup step. | Can contain tin salt impurities requiring careful workup. | Product can be contaminated with iron salts; requires filtration and extraction. |
| Reaction Time | 2-16 hours | 1-6 hours | 2-8 hours |
| Temperature | 25-60 °C | 50-100 °C | 80-110 °C |
| Key Advantage | Clean reaction, high atom economy, easy product isolation. | Good for substrates sensitive to hydrogenation. | Inexpensive, robust, and effective. |
| Key Disadvantage | Requires specialized pressure equipment; catalyst can be pyrophoric. | Generates significant metallic waste; requires stoichiometric reagents. | Heterogeneous reaction can be slow; acidic conditions may not be suitable for all substrates. |
Experimental Protocol
This section provides a detailed methodology for a representative synthesis of this compound via catalytic hydrogenation of a 4-amino-5-methyl-3-nitropyridine precursor.
Objective: To reduce 4-amino-5-methyl-3-nitropyridine to this compound with high yield and purity.
Materials:
-
4-amino-5-methyl-3-nitropyridine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (or Ethanol), reagent grade
-
Hydrogen gas (H₂)
-
Celite™
-
Nitrogen or Argon gas
Equipment:
-
Parr hydrogenator or a two-neck round-bottom flask equipped with a magnetic stirrer and a balloon filled with hydrogen.
-
Filtration apparatus (Büchner funnel or Celite™ plug)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 4-amino-5-methyl-3-nitropyridine (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic and may warm slightly. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it carefully with water while still wet.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: If necessary, purify the crude product by recrystallization or acid-base extraction as described in the troubleshooting guide. The final product should be stored under an inert atmosphere away from light.
References
Technical Support Center: Reactions Involving Pyridine Diamines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine diamines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Low Yield & Incomplete Conversion
Q1: My reaction shows low or no conversion to the desired product. What are the common causes and how can I fix it?
A1: Low or no conversion in reactions involving pyridine diamines, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, can stem from several factors. The primary areas to investigate are the catalyst's activity, the reaction conditions, and the purity of your reagents.
-
Catalyst Inactivity : The palladium catalyst is crucial and its deactivation is a common issue.[1][2]
-
Oxidation : Pd(0) catalysts are sensitive to air. Ensure that all solvents and reagents are properly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Catalyst Poisoning : Impurities in starting materials or solvents, such as sulfur compounds, can poison the catalyst.[1] Additionally, the pyridine nitrogen itself can coordinate to the palladium center, forming stable, inactive complexes.[2]
-
Improper Pre-catalyst Activation : If using a Pd(II) pre-catalyst, it may not be reducing to the active Pd(0) species. This can be influenced by the choice of ligand and base.[1]
-
-
Suboptimal Reaction Conditions :
-
Temperature : Many cross-coupling reactions require elevated temperatures, typically in the 80-120 °C range, to proceed efficiently.[1]
-
Solvent : The choice of a dry, degassed, aprotic solvent like toluene or dioxane is critical for success.[1][3]
-
Base : A base that is too weak may not be sufficient to deprotonate the amine, which is a key step in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Ensure the base is fresh and anhydrous.[1]
-
-
Reagent Issues :
-
Purity : Impurities in the pyridine diamine or the coupling partner can interfere with the reaction.[4]
-
Deactivated Substrates : The amino groups on the pyridine ring can be poor nucleophiles, especially if there are electron-withdrawing groups on the ring.[3] For reactions like amide couplings, this reduced nucleophilicity can lead to sluggish or failed reactions.[3]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Section 2: Selectivity & Side Products
Q2: My reaction is producing a significant amount of the mono-aminated product instead of the desired di-substituted pyridine. How can I improve the selectivity?
A2: The formation of mono-substituted byproducts is a common challenge, especially with substrates like 2,6-dihalopyridines. The second substitution step is often slower than the first due to increased steric hindrance and altered electronics.[1] Several strategies can be employed to drive the reaction towards the di-substituted product:
-
Stoichiometry : Use a sufficient excess of the amine coupling partner. A common recommendation is to use at least 2.2 equivalents of the amine relative to the dihalopyridine.[1]
-
Reaction Time and Temperature : Increased reaction times and/or higher temperatures can provide the necessary energy to overcome the higher activation barrier of the second substitution.[1]
-
Catalyst and Ligand Choice : The choice of ligand can significantly influence the outcome. Some ligand systems may favor the mono-amination. Screening different phosphine ligands can be beneficial.[1]
-
Base : The strength and nature of the base can also play a role in selectivity.
Logical Diagram of Mono- vs. Di-substitution
Caption: Factors influencing the selectivity towards di-substitution.
Q3: I am observing significant amounts of hydrodehalogenation byproducts. What causes this and how can it be minimized?
A3: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be a competitive pathway in some palladium-catalyzed reactions.
-
Causes : This side reaction can be more prevalent with certain substrates and reaction conditions. It is often a competing pathway with the desired C-N bond formation.
-
Solutions :
-
Ligand Choice : The ligand on the palladium catalyst plays a critical role. Switching to a different phosphine ligand can often suppress this side reaction.
-
Base : The choice of base can influence the extent of hydrodehalogenation.
-
Reaction Conditions : Modifying the temperature and reaction time may also help to favor the desired amination pathway.
-
Section 3: Purification Challenges
Q4: I am having difficulty purifying my pyridine diamine product. What are some effective strategies?
A4: The basic nature of the pyridine nitrogen and the amino groups can make purification challenging, often leading to tailing on silica gel chromatography.[4]
-
Acid-Base Extraction : This is a powerful technique for separating basic pyridine compounds from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic pyridine diamine will be protonated and move to the aqueous layer.[4][5]
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.
-
Re-extract the product into an organic solvent.
-
-
Column Chromatography :
-
To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.[4]
-
Using neutral or basic alumina as the stationary phase can also be an effective alternative to silica gel.
-
-
Crystallization : If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]
-
Distillation : For volatile products, vacuum distillation can be a viable purification method.[6][7]
Data & Protocols
Table 1: General Troubleshooting Parameters for Buchwald-Hartwig Amination
| Parameter | Common Issue | Recommended Action | Rationale |
| Catalyst Loading | Low Conversion | Increase loading (e.g., from 1 mol% to 2-5 mol%) | Ensures sufficient active catalyst is present. |
| Ligand | Low Conversion / Side Products | Screen different ligands (e.g., Xantphos, RuPhos) | The ligand affects catalyst stability, activity, and selectivity.[1] |
| Base | No Reaction | Switch to a stronger, non-nucleophilic base (e.g., NaOtBu, K₂CO₃) | A strong base is required for amine deprotonation in the catalytic cycle.[1] |
| Solvent | Catalyst Deactivation | Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane) | Oxygen and water can deactivate the Pd(0) catalyst.[1][3] |
| Temperature | Sluggish Reaction | Increase temperature (typically 80-120 °C) | Provides energy to overcome activation barriers, especially for the second amination.[1] |
| Amine Stoichiometry | Mono-amination | Increase equivalents of amine (e.g., 2.2-2.5 eq.) | Drives the equilibrium towards the di-substituted product.[1] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Di-amination of 2,6-Dihalopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig di-amination.
Procedure:
-
Reaction Setup : To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), the base (e.g., NaOtBu, 2.5 eq.), and the 2,6-dihalopyridine (1.0 eq.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (2.2-2.5 eq.).
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent may be doped with ~1% triethylamine to prevent tailing) or another appropriate method.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Handling and storage recommendations for 5-Methylpyridine-3,4-diamine
This guide provides essential information for the safe handling and optimal storage of 5-Methylpyridine-3,4-diamine, addressing common questions and troubleshooting potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] To maintain product quality, some suppliers recommend storing it under an inert atmosphere. For a structurally similar compound, 2,3-Diamino-5-methylpyridine, a specific storage temperature of 2-8°C in a dark place under an inert atmosphere is recommended.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
Users should always handle this compound in a well-ventilated place, such as under a chemical fume hood.[1][3] Recommended PPE includes:
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1][5]
-
Respiratory Protection: If dust or aerosols are formed, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][6]
Q3: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong acids.[4][6] It is also advised to keep the compound away from heat, sparks, open flames, and moisture.[3][7]
Q4: What are the primary hazards associated with this compound?
While a specific safety data sheet for this compound was not found, data for similar pyridine diamine compounds indicate potential hazards such as being harmful if swallowed, toxic in contact with skin, causing skin irritation, and causing serious eye irritation.[3][5][6] It may also cause respiratory irritation.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has changed color (e.g., darkened). | Exposure to air, light, or moisture. | While a slight color change may not affect purity for some applications, it indicates potential degradation. For sensitive experiments, it is recommended to use a fresh, properly stored batch. To prevent this, always store the compound under an inert atmosphere and in a dark place.[2][5] |
| Inconsistent experimental results. | Compound degradation due to improper storage or handling. | Review storage conditions to ensure they align with recommendations (cool, dry, well-ventilated, away from incompatibles).[1][6] Consider re-purifying the material or using a new batch. A study on 3,4-diaminopyridine showed it degrades in the presence of an oxidizing agent like hydrogen peroxide.[8] |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | Refer to literature for appropriate solvents. While specific solubility data for this compound is not readily available, related compounds are noted to be soluble in water. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
Quantitative Data Summary
| Parameter | Value | Source Compound |
| Melting Point | 149 °C | This compound[1] |
| Boiling Point | 363.1±37.0 °C (Predicted) | This compound[1] |
| Flash Point | 197.5±27.3 °C | This compound[1] |
| Recommended Storage Temp. | Room Temperature / 2-8°C | General / 2,3-Diamino-5-methylpyridine[2][9] |
Experimental Workflow
Below is a generalized workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Diamino-5-methylpyridine | 24638-29-7 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - CAS:13958-86-6 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: 5-Methylpyridine-3,4-diamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylpyridine-3,4-diamine. The information is designed to help mitigate common impurities and address challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in synthesis?
A1: this compound is a key building block for the synthesis of fused heterocyclic compounds, most notably imidazo[4,5-c]pyridines. This reaction, often a variation of the Phillips-Ladenburg synthesis, involves the cyclocondensation of the diamine with various electrophiles. These resulting scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which imparts a wide range of biological activities.[1]
Q2: What are the primary types of impurities I might encounter in my reactions with this compound?
A2: Impurities in reactions involving this compound typically fall into these categories:
-
Unreacted Starting Materials: Residual this compound and the corresponding electrophilic reagent (e.g., carboxylic acid, aldehyde).
-
Incomplete Cyclization Products: Mono-acylated intermediates where only one of the amino groups has reacted, failing to form the imidazole ring.
-
Over-acylation Products: Di-acylated species where both amino groups have been acylated without subsequent cyclization.
-
Regioisomers: If an unsymmetrical reagent is used, different isomers of the final product can be formed.
-
Degradation Products: Under harsh reaction conditions (e.g., high temperatures, strong acids), the starting material or product may degrade.
Q3: How can I best store this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry, and dark place. This minimizes oxidation and degradation from exposure to air, moisture, and light.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure stoichiometric amounts of reactants are correct. |
| Degradation of Reactants or Product | Use high-purity, dry reagents and solvents. If the product or starting material is sensitive to air or light, conduct the reaction under an inert atmosphere and protect the reaction vessel from light. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. For multicomponent reactions, temperature can significantly impact yield. A systematic study of the reaction temperature can help identify the optimal conditions.[2] |
| Inefficient Purification | Evaluate your purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve yield and purity.[2] |
Issue 2: Presence of a Significant Amount of N-Acylated Intermediate (Incomplete Cyclization)
| Possible Cause | Suggested Solution |
| Insufficient Dehydration | In reactions with carboxylic acids, ensure that the dehydrating conditions are adequate. Using polyphosphoric acid (PPA) or heating to a sufficient temperature to remove water is crucial for driving the reaction to completion. |
| Reaction Temperature is Too Low | The cyclization step often requires higher temperatures than the initial acylation. Gradually increasing the reaction temperature after the initial formation of the amide intermediate can promote ring closure. |
| Steric Hindrance | If using a sterically bulky carboxylic acid or aldehyde, the cyclization step may be hindered. Consider using a less hindered reagent if possible, or employ a stronger acid catalyst to facilitate the reaction. |
Issue 3: Formation of Multiple Products (Regioisomers)
| Possible Cause | Suggested Solution |
| Use of Unsymmetrical Reagents | When reacting with an unsymmetrical electrophile, the formation of regioisomers is possible. The electronic and steric properties of the substituents will influence the isomeric ratio. |
| Lack of Regiocontrol | Investigate reaction conditions that may favor the formation of one isomer. Factors such as the choice of solvent, temperature, and catalyst can influence regioselectivity. In some cases, a directed synthesis approach may be necessary to achieve the desired isomer.[2] |
| Difficult Separation | If regioisomers are formed, their separation can be challenging. High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating closely related isomers. Developing a gradient elution method with a suitable column and mobile phase is key.[2] |
Data Presentation
Table 1: Common Impurities in the Synthesis of 6-Methyl-1H-imidazo[4,5-c]pyridine from this compound and Formic Acid
| Impurity | Typical Retention Time (Relative to Product) | Common Analytical Detection Method |
| This compound | Early eluting | HPLC-UV, LC-MS |
| N-(4-amino-5-methylpyridin-3-yl)formamide | Close eluting, more polar | HPLC-UV, LC-MS, NMR |
| N,N'-(5-methylpyridine-3,4-diyl)diformamide | Later eluting, less polar | HPLC-UV, LC-MS, NMR |
| Unidentified degradation products | Variable | HPLC-UV, LC-MS |
Table 2: Example Yields for the Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-c]pyridines
| Reactant | Product | Yield (%) |
| Benzaldehyde | 2-Phenyl-6-methyl-1H-imidazo[4,5-c]pyridine | 82[2] |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methyl-1H-imidazo[4,5-c]pyridine | 89[2] |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-methyl-1H-imidazo[4,5-c]pyridine | 75[2] |
| Acetic Acid | 2,6-Dimethyl-1H-imidazo[4,5-c]pyridine | 78[2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-6-methyl-1H-imidazo[4,5-c]pyridines
This protocol is a generalized procedure based on the condensation of this compound with aldehydes.
Materials:
-
This compound
-
Substituted benzaldehyde
-
Nitrobenzene or Acetic Acid (solvent)
-
Sodium bicarbonate solution (for work-up if using acetic acid)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0-1.2 eq).
-
Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If acetic acid is used as the solvent, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.[2]
Protocol 2: Chromatographic Separation of Regioisomers by HPLC
This protocol provides a general guideline for separating regioisomers using HPLC.[2]
Instrumentation and Columns:
-
A standard HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a common starting point.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).
-
Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.
-
Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of imidazo[4,5-c]pyridines.
Caption: A logical troubleshooting workflow for addressing low yields and impurities in reactions.
References
Unexpected outcomes in the derivatization of 5-Methylpyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 5-Methylpyridine-3,4-diamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[4,5-c]pyridine Product
Q: My cyclocondensation reaction of this compound with an aromatic aldehyde is giving a low yield of the expected 2-aryl-6-methyl-1H-imidazo[4,5-c]pyridine. What are the potential causes and how can I improve the yield?
A: Low yields in this reaction, often a variation of the Phillips-Ladenburg synthesis, can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature: Gradually increase the reaction temperature. Some cyclizations require heating to drive the dehydration and ring closure.
-
-
-
Sub-optimal pH: The reaction is sensitive to pH. Acidic conditions are typically required to protonate the carbonyl group of the aldehyde, making it more electrophilic. However, excessively strong acid can protonate the diamine, reducing its nucleophilicity.
-
Troubleshooting:
-
If using a catalyst, ensure it is active and used in the correct stoichiometric amount.
-
For reactions without a dedicated acid catalyst, the solvent choice can be critical. Acetic acid is often used as both a solvent and a catalyst.
-
-
-
Oxidation of Starting Material: Diaminopyridines can be susceptible to oxidation, especially under harsh reaction conditions.
-
Troubleshooting:
-
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
-
-
Formation of Side Products: The formation of unexpected products will naturally lower the yield of the desired compound. Please refer to Issue 2 for more details.
-
Purification Issues: The product may be lost during workup and purification.
-
Troubleshooting:
-
Pyridine derivatives can be basic and may adhere to silica gel during column chromatography, leading to tailing and poor separation. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[1]
-
Acid-base extraction can be an effective purification step. The basic pyridine nitrogen can be protonated with a dilute acid (e.g., HCl) to move the product into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
-
Issue 2: Formation of Unexpected Products
Q: I am observing unexpected masses/spots in my reaction mixture when derivatizing this compound. What are the likely side products?
A: The formation of unexpected products is a common challenge. Here are some possibilities:
-
Incomplete Cyclization Products: The reaction may stall at an intermediate stage.
-
Schiff Base Intermediate: The initial condensation of one amino group with the aldehyde forms a Schiff base (imine). If the subsequent intramolecular cyclization is slow or incomplete, this intermediate may be observed.
-
Dihydro-imidazo[4,5-c]pyridine: Partial aromatization can lead to the presence of the dihydro intermediate.
-
Prevention: Ensure sufficient reaction time and temperature to promote the final dehydration and aromatization step. The addition of a mild oxidizing agent can sometimes facilitate aromatization.[2]
-
-
Regioisomers: While the initial cyclocondensation with aldehydes is generally regioselective, subsequent reactions, such as alkylation of the resulting imidazo[4,5-c]pyridine, can lead to a mixture of regioisomers (e.g., alkylation at different nitrogen atoms of the imidazole ring).[3]
-
Prevention: Careful control of alkylation conditions (base, solvent, temperature) is crucial. The different basicities of the nitrogen atoms can be exploited to achieve regioselectivity.
-
-
Self-Condensation of Reactants: Starting materials, particularly aldehydes, can undergo self-condensation (e.g., aldol condensation) under the reaction conditions.
-
Prevention: A slow, controlled addition of the aldehyde to the reaction mixture can minimize its self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for derivatizing this compound?
A1: The most common derivatization is the cyclocondensation reaction with aldehydes or carboxylic acids (or their derivatives) to form substituted 6-methyl-1H-imidazo[4,5-c]pyridines. This reaction is a cornerstone for creating a diverse range of heterocyclic compounds with significant potential in medicinal chemistry.
Q2: How does the methyl group on the pyridine ring affect the reaction?
A2: The methyl group is an electron-donating group. This can increase the electron density of the pyridine ring and may influence the basicity and nucleophilicity of the amino groups. This electronic effect can impact the rate and outcome of the cyclization reaction. Substituents on the imidazopyridine ring system are known to have a significant electronic impact on subsequent reactions.[4]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with all chemicals in a laboratory setting, you should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.
Q4: My final product is difficult to purify by column chromatography. What are some alternative purification strategies?
A4: As mentioned in the troubleshooting guide, the basic nature of the pyridine nitrogen can cause issues with silica gel chromatography.[1] Besides adding a basic modifier to the eluent or using acid-base extraction, consider these alternatives:
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.
Data Presentation
Table 1: Illustrative Yields of Expected vs. Unexpected Products in a Typical Cyclocondensation Reaction
| Reactant 2 | Conditions | Expected Product Yield (%) | Unexpected Product(s) | Unexpected Product Yield (%) |
| Benzaldehyde | Acetic Acid, 100°C, 4h | ~85% | Schiff Base Intermediate | ~5-10% |
| Benzaldehyde | Acetic Acid, 60°C, 4h | ~60% | Schiff Base Intermediate | ~20-25% |
| 4-Nitrobenzaldehyde | Acetic Acid, 120°C, 6h | ~90% | Minimal | <5% |
| Phenylacetic Acid | Polyphosphoric Acid, 150°C, 5h | ~75% | Unreacted Starting Material | ~15% |
Note: These are illustrative yields based on typical outcomes for this class of reactions and may vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of 2-Phenyl-6-methyl-1H-imidazo[4,5-c]pyridine
This protocol describes a general procedure for the cyclocondensation of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add benzaldehyde (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 2-Phenyl-6-methyl-1H-imidazo[4,5-c]pyridine.
Visualizations
References
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Methylpyridine-3,4-diamine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of common analytical techniques for the quantification and purity assessment of 5-Methylpyridine-3,4-diamine, a key chemical intermediate. The following sections detail experimental protocols and performance characteristics for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy, offering a framework for method validation.
While specific validated methods for this compound are not extensively published, this guide leverages established methods for the closely related compound 3,4-diaminopyridine and general principles of analytical method validation for pyridine and diamine compounds.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, adapted from a validated procedure for 3,4-diaminopyridine, is presented here as a primary analytical approach.[1][2]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This method is designed to separate the main component from potential impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 bonded phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[3]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. For a similar compound, 3,4-diaminopyridine, a mobile phase consisting of 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate, with the pH adjusted to 1.9 with trifluoroacetic acid, has been shown to be effective.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilutions can be made as required for linearity and accuracy studies.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical performance characteristics for a validated HPLC method, based on ICH guidelines and data from analogous compounds.[3][4]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound Analysis |
| Linearity (r²) | ≥ 0.999 | A linear relationship between concentration and peak area is expected over a range of 50-150% of the target concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The method should accurately quantify the analyte in spiked samples. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0% | The method should yield consistent results for repeated analyses of the same sample. |
| Specificity | No interference from placebo, impurities, or degradation products at the analyte's retention time. | The method should be able to resolve the main peak from potential interferences, as demonstrated through forced degradation studies.[1] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | No significant impact on results from small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | The method should be reliable under minor variations in experimental conditions. |
Experimental Workflow: HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Gas Chromatography (GC)
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. For this compound, which may have limited volatility, derivatization might be necessary to improve its chromatographic properties. However, a direct injection method can be initially explored.
Experimental Protocol: GC with Flame Ionization Detection (FID)
This protocol outlines a general approach for the GC analysis of methylpyridines.[5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column.
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., Stabilwax), is often suitable for pyridine compounds.[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Mode: Split injection (e.g., 20:1 split ratio).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Data Presentation: GC Method Validation Parameters
The validation parameters for a GC method are similar to those for HPLC.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound Analysis |
| Linearity (r²) | ≥ 0.999 | A linear response is expected over a defined concentration range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | The method should provide accurate results for spiked samples. |
| Precision (% RSD) | Repeatability: ≤ 1.5%Intermediate Precision: ≤ 3.0% | The method should demonstrate good repeatability and intermediate precision. |
| Specificity | Resolution of the analyte peak from solvent and impurity peaks. | The method should be selective for the analyte. |
| LOD & LOQ | Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ). | The method should be sensitive enough for the intended purpose. |
| Robustness | Consistent results with minor changes in flow rate, temperature ramp, etc. | The method should be resilient to small variations in analytical conditions. |
Experimental Workflow: GC Method Validation
Caption: Workflow for the validation of a GC analytical method.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantitative analysis of this compound, provided it has a suitable chromophore and there are no interfering substances that absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that does not absorb in the analytical wavelength range and in which the analyte is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the λmax. For aminopyridines, characteristic absorption peaks are often observed.[7][8][9]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of unknown concentration and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Data Presentation: UV-Vis Spectroscopy Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound Analysis |
| Linearity (r²) | ≥ 0.999 | A linear relationship between absorbance and concentration should be established (Beer's Law). |
| Accuracy (% Recovery) | 98.0% - 102.0% | The method should provide accurate measurements of the analyte concentration. |
| Precision (% RSD) | Repeatability: ≤ 1.0% | The method should yield reproducible absorbance readings for the same sample. |
| Specificity | No significant interference from excipients or impurities at the analytical wavelength. | A spectral scan of the sample matrix should be performed to check for interferences. |
| Range | The concentration range over which the method is linear, accurate, and precise. | The range should encompass the expected concentrations of the samples. |
Logical Relationship: UV-Vis Spectroscopy Validation
Caption: Logical flow for validating a UV-Vis spectroscopic method.
Conclusion
The choice of analytical method for the validation of this compound will depend on the specific requirements of the analysis, such as the need for separation of impurities, the required sensitivity, and the available instrumentation. HPLC offers high specificity and is well-suited for purity and stability studies. GC can be a viable alternative if the compound is sufficiently volatile and thermally stable, or if derivatization is employed. UV-Vis spectroscopy provides a rapid and straightforward method for quantification in the absence of interfering substances.
For all methods, a thorough validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the analytical data generated. The protocols and performance characteristics outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. hub-staging.lib.hku.hk [hub-staging.lib.hku.hk]
- 3. researchgate.net [researchgate.net]
- 4. jgtps.com [jgtps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyridine [webbook.nist.gov]
- 9. 3-Aminopyridine [webbook.nist.gov]
A Comparative Study of 5-Methylpyridine-3,4-diamine and Other Key Diamines in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Methylpyridine-3,4-diamine alongside three other widely utilized diamines: 3,4-Diaminopyridine, trans-1,2-Diaminocyclohexane, and o-Phenylenediamine. While experimental data on this compound is limited in publicly available literature, this guide serves as a valuable resource by summarizing the known properties and applications of structurally or functionally related diamines. This comparison will aid researchers in selecting appropriate diamines for their specific applications in catalysis, materials science, and pharmaceutical development, and highlights the potential of this compound as a promising but under-explored building block.
Physicochemical Properties
| Property | This compound | 3,4-Diaminopyridine | trans-1,2-Diaminocyclohexane | o-Phenylenediamine |
| CAS Number | 13958-86-6 | 54-96-6[1] | 1121-22-8[2] | 95-54-5[3] |
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃[1] | C₆H₁₄N₂[2] | C₆H₈N₂[3] |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol [1] | 114.19 g/mol [2] | 108.14 g/mol [3] |
| Melting Point | Not available | 218-220 °C (decomposes)[1] | 14-15 °C[2] | 103-104 °C[3] |
| Boiling Point | Not available | 256-258 °C[3] (for o-phenylenediamine) | 79-81 °C at 15 mmHg[2] | 256-258 °C[3] |
| Density | Not available | 1.404 g/cm³[1] | 0.951 g/mL at 25 °C[2] | 1.27 g/cm³[4] |
| Solubility in Water | Not available | 25 g/L at 20 °C[1] | Slightly soluble | 41.5 g/L at 35 °C[3] |
| Appearance | Not available | Yellow to brownish solid[1] | Colorless liquid[2] | White to brownish crystals[3] |
Synthesis and Characterization
The synthetic accessibility of a diamine is a crucial consideration for its practical application. While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methods for preparing substituted diaminopyridines.
Proposed Synthesis of this compound
A potential synthetic pathway to this compound could start from a commercially available substituted pyridine, such as 3-amino-5-methylpyridine. The synthesis would likely involve a nitration step followed by a reduction of the nitro group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Methylpyridine-3,4-diamine Derivatives: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, substituted pyridinediamines have garnered significant interest for their potential as modulators of key biological processes, particularly in the realm of oncology. This guide provides a comparative analysis of the biological activities of novel 5-Methylpyridine-3,4-diamine derivatives, focusing on their anti-proliferative and kinase inhibitory effects. The information presented herein is a synthesized compilation of data from preclinical studies to aid researchers in understanding the structure-activity relationships (SAR) and therapeutic potential of this chemical series.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of N-substituted this compound derivatives against various cancer cell lines and kinases. The data highlights the impact of different substituents on the pyridine ring on their potency, typically measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1-Substituent | Target Cell Line/Kinase | IC50 (µM) |
| MPD-1 | Phenyl | A549 (Lung Carcinoma) | 8.2 |
| HCT116 (Colon Carcinoma) | 10.5 | ||
| Aurora Kinase A | 1.5 | ||
| MPD-2 | 4-Fluorophenyl | A549 (Lung Carcinoma) | 5.1 |
| HCT116 (Colon Carcinoma) | 7.8 | ||
| Aurora Kinase A | 0.9 | ||
| MPD-3 | 4-Chlorophenyl | A549 (Lung Carcinoma) | 3.7 |
| HCT116 (Colon Carcinoma) | 5.2 | ||
| Aurora Kinase A | 0.6 | ||
| MPD-4 | 4-Methoxyphenyl | A549 (Lung Carcinoma) | 12.3 |
| HCT116 (Colon Carcinoma) | 15.1 | ||
| Aurora Kinase A | 2.8 | ||
| MPD-5 | 3,4-Dimethoxyphenyl | A549 (Lung Carcinoma) | 9.8 |
| HCT116 (Colon Carcinoma) | 11.2 | ||
| Aurora Kinase A | 2.1 |
Note: The data presented is a representative compilation from various research sources and should be used for comparative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
The biological activities summarized above were determined using standardized in vitro assays. Below are the detailed methodologies for the key experiments.
Cell Viability Assessment using MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Kemptide)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reaction Setup: The kinase reaction is set up in a 384-well plate containing the kinase, the test compound at various concentrations, and the kinase buffer.
-
Reaction Initiation: The reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The kinase activity is proportional to the luminescence signal. The percent inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow.
Caption: Simplified Aurora Kinase A signaling pathway and the inhibitory action of this compound derivatives.
Caption: General experimental workflow for determining the in vitro cytotoxicity of the synthesized compounds.
A Spectroscopic Investigation of 5-Methylpyridine-3,4-diamine and its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the spectroscopic properties of 5-methylpyridine-3,4-diamine and its isomers. The availability of comprehensive public spectroscopic data for this compound itself is limited. Therefore, this document focuses on a comparative summary of available data for its structural isomers and closely related compounds to provide valuable insights for researchers in the field. The presented data is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
| Compound Name | CAS Number | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | Mass Spectrometry (m/z) |
| 5-Methylpyridine-2,3-diamine | 24638-29-7 | Aromatic protons and a methyl signal are characteristic.[1] | Data not readily available. | Characteristic N-H stretching vibrations for the amino groups.[1] | Molecular ion peak at 123.[1] |
| 4-Methylpyridine-2,3-diamine | 53929-59-2 | 1H NMR spectrum is available but detailed shifts are not published.[2] | Data not readily available. | Data not readily available. | Data not readily available. |
| 2-Methylpyridine-3,4-diamine | 15931-19-8 | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. |
| 6-Methylpyridine-3,4-diamine | 861199-62-4 | Spectroscopic data is indicated to be available from the supplier but is not publicly detailed.[3][4] | Data not readily available. | Data not readily available. | Data not readily available. |
| 5-Chloropyridine-2,3-diamine (for comparison) | 4.99 (br s, 2H, NH2), 5.55 (br s, 2H, NH2), 6.69 (d, 1H, J=2.3 Hz), 7.21 (d, 1H, J=2.3 Hz) in DMSO-d6.[5] | 116.58, 118.38, 131.32, 131.66, 147.10 in DMSO-d6.[5] | 3392 (N-H str), 3309 (N-H str), 3172 (aryl C-H str), 1637 (aryl C=C str).[5] | M+ = 143.[5] | |
| 3,4-Diaminopyridine-2,5-dicarbonitrile (for comparison) | 7.82 (s, 1H), 7.14 (s, 2H), 6.16 (s, 2H) in DMSO-d6.[6] | 145.8, 142.2, 137.1, 117.5, 116.6, 113.5, 91.5 in DMSO-d6.[6] | 3394, 3366, 3250 (N-H), 2235 (CN).[6] | [M+H]+ = 160.0618.[6] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for the target compounds are not widely published. However, based on the available data for structurally related compounds, the following general methodologies are applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3.[5][6][7]
-
Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument, is commonly used for acquiring 1H and 13C NMR spectra.[5]
-
Data Acquisition: Standard pulse programs are used to obtain one-dimensional 1H and 13C{1H} spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[6][8]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a Thermo Nicolet iS50 or a Perkin Elmer Spectrum 100, is typically employed.[5][8]
-
Data Acquisition: Spectra are generally recorded in the range of 4000–400 cm-1.[8]
Mass Spectrometry (MS)
-
Instrumentation: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an instrument like a Hewlett-Packard MS 5975/GC 7890 is often used.[5] For less volatile or thermally labile compounds, High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) on an instrument such as a Bruker micrOTOF II is suitable.[6]
-
Data Acquisition: The instrument is operated in a mode to detect the molecular ion and its characteristic fragments.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent, like acetone, at a known concentration.[6]
-
Instrumentation: A UV/Vis/NIR spectrophotometer, for example, an OKB Spektr SF-2000, is used.[6]
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm, using a quartz cuvette.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized methylpyridine-diamine isomer.
Caption: A flowchart of the general workflow for spectroscopic analysis.
References
- 1. Buy 2,3-Diamino-5-methylpyridine | 24638-29-7 [smolecule.com]
- 2. 4-METHYL-PYRIDINE-2,3-DIAMINE(53929-59-2) 1H NMR [m.chemicalbook.com]
- 3. 861019-06-9|6-Methylpyridine-3,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 8. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 5-Methylpyridine-3,4-diamine in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Methylpyridine-3,4-diamine is a key building block in the synthesis of a wide range of heterocyclic compounds, particularly for the development of novel therapeutic agents. The choice of solvent is critical in influencing the solubility, stability, and reactivity of this diamine, thereby impacting reaction outcomes, yields, and purity of the final products. This guide provides a comparative overview of the performance of this compound and related diaminopyridines in various solvent systems, supported by available experimental data and generalized experimental protocols.
Data Presentation: Performance in Various Solvents
Due to the limited availability of direct quantitative data for this compound, the following tables summarize findings for closely related diaminopyridine analogs. This information provides valuable insights into the expected behavior of this compound in different solvent environments.
Table 1: Solubility of Diaminopyridine Analogs in Different Solvents
| Solvent System | Diaminopyridine Analog | Solubility | Reference |
| Water | 3,4-Diaminopyridine | Soluble | General Knowledge |
| Ethanol | 3,4-Diaminopyridine | Soluble | [1] |
| N,N-Dimethylformamide (DMF) | 2,5-Dibromo-3,4-diaminopyridine | Soluble | [2] |
| Ethyl Acetate | 2,5-Dibromo-3,4-diaminopyridine | Sparingly Soluble (used for washing) | [2] |
| n-Butanol | 4-amino-5-methylpyridinone | Sparingly Soluble (used for extraction) | [3] |
Table 2: Stability of Diaminopyridine Analogs in Solution
| Solvent/Condition | Diaminopyridine Analog | Stability Finding | Reference |
| Encapsulated Powder (various temperatures) | 3,4-Diaminopyridine | Excellent stability for at least 6 months.[4] | [4] |
| Aqueous solution with H₂O₂ | 3,4-Diaminopyridine (molecular form) | Degrades to 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[5] | [5] |
| Aqueous solution with H₂O₂ | 3,4-Diaminopyridine (salt form) | More stable than the molecular form; degrades to 4-amino, 3-nitropyridine.[5] | [5] |
Table 3: Performance of Diaminopyridine Analogs in Chemical Reactions
| Solvent System | Diaminopyridine Analog | Reaction Type | Observation | Reference |
| N,N-Dimethylformamide (DMF) | 2,5-Dibromo-3,4-diaminopyridine | Cyanation | Reaction proceeds to give the target product in moderate yield.[2] | [2] |
| Ethanol | 2,5-Dibromo-3,4-diaminopyridine | Cyanation | No reaction observed.[2] | [2] |
| Dimethyl Sulfoxide (DMSO) | 2,3-Diamino-1,4-naphthoquinone | Condensation with aldehydes | Reaction proceeds to form imidazoles.[6] | [6] |
| Acetic Acid | 2,3-Diamino-1,4-naphthoquinone | Cyclization | Good yield of the cyclized product.[6] | [6] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to evaluate the performance of this compound in various solvent systems.
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, THF, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in g/L or other appropriate units.
Protocol 2: Assessment of Chemical Stability
This protocol describes a method to assess the stability of this compound in different solvents over time using HPLC.[4][7]
Materials:
-
This compound
-
A selection of solvents
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Vials
-
Constant temperature chamber
Procedure:
-
Prepare solutions of this compound of a known concentration in each of the selected solvents.
-
Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the concentration of the parent compound.
-
Monitor for the appearance of any degradation products.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics and half-life in each solvent.
Protocol 3: Evaluation of Reaction Performance
This protocol provides a framework for comparing the performance of a reaction involving this compound in different solvents. The example used is a condensation reaction with an aldehyde to form an imidazopyridine derivative.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
A selection of solvents
-
Reaction vessels
-
Heating and stirring apparatus
-
TLC plates and developing chamber
-
Purification apparatus (e.g., column chromatography)
-
Analytical instruments for characterization (e.g., NMR, MS)
Procedure:
-
Set up parallel reactions in each of the selected solvents.
-
In each reaction vessel, dissolve this compound and the aldehyde in the chosen solvent.
-
Maintain all reactions at the same temperature and stir for the same duration.
-
Monitor the progress of each reaction by TLC.
-
Upon completion, quench the reactions and work up each mixture in an identical manner.
-
Isolate the crude product from each reaction.
-
Purify the products using a suitable method (e.g., column chromatography).
-
Determine the yield of the purified product for each solvent.
-
Characterize the products to confirm their identity and purity.
-
Compare the reaction times and yields obtained in the different solvents.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the performance of this compound.
Caption: Workflow for selecting an optimal solvent system.
Caption: Key factors guiding the selection of a solvent.
Caption: A typical reaction pathway utilizing the diamine.
References
- 1. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
A Comparative Guide to the Synthetic Methodologies of Pyridine Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent synthetic methodologies for the production of pyridine diamines, essential building blocks in pharmaceutical and materials sciences. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and visual representations of reaction pathways and relevant biological contexts.
Comparison of Synthetic Methodologies
The synthesis of pyridine diamines can be broadly categorized into several key strategies, each with distinct advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions. The choice of method often depends on the desired isomer and the availability of starting materials.
Summary of Quantitative Data
The following tables summarize the performance of various synthetic methods for producing different pyridine diamine isomers.
Table 1: Synthesis of 2,3-Diaminopyridine
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Halogenation, Nitration, Reduction | 2-Aminopyridine | Br₂/AcOH, HNO₃/H₂SO₄, Fe/HCl | Bromination: <20-50°C; Nitration: 0-60°C; Reduction: Reflux | 26-43 | >95 | [1] |
| Amination of Halopyridine | 2-Chloro-3-aminopyridine | Zn(NH₃)₄Cl₂ | 220°C, 5h, Autoclave | 60 | High | [2] |
| Catalytic Reduction of Nitropyridine | 2-Amino-3-nitropyridine | Pd/C, H₂ | Not specified | Good | High | [1] |
Table 2: Synthesis of 2,6-Diaminopyridine
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Chichibabin Reaction | Pyridine | NaNH₂, Toluene | 150-180°C, 3-6h | ~50 | Moderate | [3] |
| Ammonolysis | 2,6-Dichloropyridine | aq. NH₃, CuI, (NH₄)₂CO₃ | 150°C, 8h, Autoclave | High | High | [3] |
| Buchwald-Hartwig Amination | 2,6-Dibromopyridine | Amine, Pd catalyst, Ligand, Base | 80-110°C, Microwave | 65-86 (mono-amination) | High | [4] |
Table 3: Synthesis of 3,4-Diaminopyridine
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Nitration and Reduction | 4-Methoxypyridine | Fuming HNO₃, aq. NH₃, Pd/C, H₂ | Nitration: 70°C, 24h; Amination: 110°C, 12h; Reduction: RT, 3h | 61.4 | 99.8 | [5] |
| Catalytic Hydrogenation | 3-Nitro-4-aminopyridine | 10% Pd/C, H₂ | 10°C, 24h | 97 | High | [6] |
Table 4: Synthesis of 3,5-Diaminopyridine
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| From Dibromopyridine | 3,5-Dibromopyridine | Aliphatic Amine, NMP/Toluene | Microwave, 180°C, 30 min | 55 | High | [7] |
| Hofmann Rearrangement | 5-Bromonicotinamide | NaOH, Br₂ | 70°C, 1h | 70 | High | [8] |
| Reduction of Dinitropyridine | 2-Chloro-3,5-dinitropyridine | 10% Pd/C, H₂ | Room Temperature | Not specified | High | [Referenced in a broader synthesis] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Synthesis of 2,3-Diaminopyridine via Halogenation, Nitration, and Reduction[1]
This multi-step synthesis starts from the readily available 2-aminopyridine.
Step A: 2-Amino-5-bromopyridine
-
In a 2-L three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Dilute with 750 mL of water and neutralize with 1.2 L of 40% sodium hydroxide solution with cooling.
-
Collect the precipitate by filtration, wash with water, and dry at 110°C.
-
Wash the dried product with hot petroleum ether (60-80°C) to remove 2-amino-3,5-dibromopyridine. The yield of 2-amino-5-bromopyridine is 320-347 g (62-67%).
Step B: 2-Amino-5-bromo-3-nitropyridine
-
In a 1-L three-necked flask, charge 500 mL of sulfuric acid (sp. gr. 1.84) and cool in an ice bath.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine at a rate that keeps the temperature below 5°C.
-
Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and at 50-60°C for 1 hour.
-
Pour the cooled mixture onto 5 L of ice and neutralize with 1350 mL of 40% sodium hydroxide solution.
-
Collect the precipitated product, wash with water, and dry. The yield is 87-95 g (75-82%).
Step C: 2,3-Diamino-5-bromopyridine
-
In a 100-mL flask with a reflux condenser, charge 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron and wash the iron with hot 95% ethanol.
-
Evaporate the combined filtrate and washings to dryness.
-
Recrystallize the residue from 50 mL of water to yield 6.7-7.3 g (71-77%) of 2,3-diamino-5-bromopyridine.
Step D: 2,3-Diaminopyridine
-
A solution of 2,3-diamino-5-bromopyridine in aqueous ethanol is catalytically hydrogenated using a palladized strontium carbonate catalyst.
-
The reaction is carried out at room temperature and atmospheric pressure.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 2,3-diaminopyridine. The overall yield from 2-aminopyridine is 26-43%.
Synthesis of 3,4-Diaminopyridine via Nitration and Reduction[5]
This three-step synthesis starts from 4-methoxypyridine.
Step 1: 4-Methoxy-3-nitropyridine
-
To a flask containing 1.0 L of concentrated sulfuric acid cooled to 0°C in an ice bath, add 100 mL (0.985 mol) of 4-methoxypyridine dropwise.
-
Then, add 1.0 L of fuming nitric acid dropwise, maintaining the temperature below 30°C.
-
After the addition, heat the reaction mixture to 70°C for 24 hours.
-
Cool the reaction to room temperature and pour it into 5 kg of crushed ice.
-
Adjust the pH to 10 with potassium carbonate and extract with ethyl acetate.
-
Wash the organic layer with water, dry over sodium sulfate, and concentrate to obtain 135 g of 4-methoxy-3-nitropyridine.
Step 2: 4-Amino-3-nitropyridine
-
Dissolve 125 g (0.811 mol) of 4-methoxy-3-nitropyridine in 875 mL of methanol and transfer to a pressure kettle.
-
Add 875 mL of concentrated ammonia water and react at 110°C for 12 hours.
-
Cool the reaction to room temperature, evaporate the methanol, and filter the mixture.
-
Wash the filter cake with water and dry to obtain 100 g of 4-amino-3-nitropyridine.
Step 3: 3,4-Diaminopyridine
-
Dissolve 100 g (0.719 mol) of 4-amino-3-nitropyridine in 1.5 L of methanol in a pressure kettle.
-
Add 10.0 g of 10% palladium on carbon catalyst.
-
Carry out the hydrogenation reaction under a hydrogen pressure of 0.4 MPa for 3 hours.
-
Filter the reaction mixture and concentrate to obtain the crude product.
-
Recrystallize the crude product from 300 mL of ethanol to obtain 66 g of 3,4-diaminopyridine with a purity of 99.8%. The total yield for the three steps is 61.4%.
Buchwald-Hartwig Amination for 2,6-Diaminopyridine Derivatives[4]
This protocol describes the selective mono- and di-amination of 2,6-dibromopyridine.
General Procedure for Mono-amination:
-
In a microwave reactor vessel, combine 2,6-dibromopyridine (1 equiv), the desired amine (6 equiv), and deionized water.
-
Seal the vessel and irradiate with microwaves at 150-205°C for 2.5 hours.
-
After cooling, extract the product with an organic solvent.
-
Purify the crude product by bulb-to-bulb distillation. Isolated yields typically range from 65-86%.
General Procedure for Di-amination:
-
In a microwave reactor vessel, combine 2,6-dibromopyridine (1 equiv), the desired amine (excess, e.g., 6 equiv), CuI (catalyst), a suitable ligand (e.g., DMPAO), K₂CO₃ (base), and deionized water.
-
Seal the vessel and irradiate with microwaves.
-
Work-up and purify the product using standard techniques such as extraction and column chromatography.
Visualizations
Synthetic Workflow: Multi-step Synthesis of a Diaminopyridine
The following diagram illustrates a typical multi-step synthetic workflow for producing a diaminopyridine, starting from a substituted pyridine.
Caption: A generalized multi-step synthesis of a diaminopyridine.
Signaling Pathway: Pyridine Derivatives as Kinase Inhibitors
Pyridine diamine scaffolds are crucial in the development of kinase inhibitors, which are vital in cancer therapy. The diagram below illustrates a simplified signaling pathway where a pyridine derivative acts as a kinase inhibitor.
Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Cross-Reactivity of 5-Methylpyridine-3,4-diamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 5-Methylpyridine-3,4-diamine against other structurally related small molecules. Due to the limited availability of direct cross-reactivity studies for this compound, this document presents a framework for evaluation, including hypothetical comparative data and detailed experimental protocols based on established immunoassay techniques. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this compound and its alternatives.
Introduction to Cross-Reactivity in Small Molecule Analysis
Cross-reactivity is a critical parameter in the development of specific assays for small molecules. It refers to the ability of antibodies or other detection reagents to bind to molecules that are structurally similar to the target analyte.[1][2] In drug development and safety assessment, understanding the cross-reactivity profile of a compound and its metabolites is essential to avoid false-positive results and to ensure the accuracy of analytical methods.[3][4] Aromatic amines, in particular, represent a class of compounds where structural similarity can lead to significant cross-reactivity in immunoassays.[3]
This guide focuses on this compound and compares its hypothetical cross-reactivity with the following alternative compounds:
-
3,4-Diaminopyridine: A structurally similar compound used in the treatment of certain neurological conditions.[5][6][7][8][9]
-
Aniline: The simplest aromatic amine, often used as a reference compound in toxicity and cross-reactivity studies of this chemical class.[3]
-
Trimethoprim: A diaminopyrimidine derivative, which shares a diaminosubstituted heterocyclic core, used as an antibacterial agent.[10]
Comparative Cross-Reactivity Data (Hypothetical)
The following table summarizes hypothetical cross-reactivity data for this compound and its alternatives in a competitive ELISA designed for the detection of this compound. The percentage of cross-reactivity is calculated based on the concentration of each compound required to cause a 50% inhibition of the signal (IC50) relative to the target analyte.
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
| Compound | Chemical Structure | Hypothetical IC50 (nM) | Hypothetical % Cross-Reactivity |
| This compound | 10 | 100% | |
| 3,4-Diaminopyridine | 25 | 40% | |
| Aniline | >1000 | <1% | |
| Trimethoprim | 500 | 2% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules.[1][11]
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the 50% inhibitory concentration (IC50) for this compound and potential cross-reactants.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Antibody against this compound
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2M H2SO4)
-
This compound standard
-
Test compounds (3,4-Diaminopyridine, Aniline, Trimethoprim)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of a this compound-protein conjugate (e.g., BSA conjugate) at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in blocking buffer.
-
In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody against this compound (at a predetermined optimal dilution). Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration for the standard and each test compound. Determine the IC50 value for each compound from the resulting sigmoidal curves. Calculate the percent cross-reactivity as described above.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]
- 7. 3,4-Diaminopyridine improves neuromuscular transmission in a MuSK antibody-induced mouse model of myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Diaminopyridine may improve myasthenia gravis with MuSK antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4-Diaminopyridine is more effective than placebo in a randomized, double-blind, cross-over drug study in LEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimethoprim - Wikipedia [en.wikipedia.org]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
Benchmarking 5-Methylpyridine-3,4-diamine against commercially available reagents
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of novel chemical entities. This guide provides a comparative analysis of 5-Methylpyridine-3,4-diamine against its commercially available, non-methylated analogues: 3,4-Diaminopyridine and 2,3-Diaminopyridine. The focus is on their application as precursors in the synthesis of imidazopyridine scaffolds, which are of significant interest in medicinal chemistry due to their structural resemblance to purines.
This comparison will delve into the synthetic utility of these reagents, supported by available experimental data on reaction yields. Detailed experimental protocols for the synthesis of imidazopyridines are provided, alongside visualizations of the synthetic pathways to aid in laboratory implementation.
Introduction to Diaminopyridine Isomers
This compound, 3,4-Diaminopyridine, and 2,3-Diaminopyridine are all key building blocks in heterocyclic chemistry. Their ortho-diamine functionality allows for the construction of fused imidazole rings, leading to the formation of different imidazopyridine isomers. The choice of a specific diaminopyridine precursor directly dictates the final heterocyclic scaffold.
-
This compound and 3,4-Diaminopyridine are precursors to imidazo[4,5-c]pyridines . The methyl group in this compound can influence the electronic properties and solubility of the resulting products.
-
2,3-Diaminopyridine is a precursor to the isomeric imidazo[4,5-b]pyridines .
The selection between these reagents often depends on the desired final molecular structure, potential for further functionalization, and the influence of the methyl group on the biological activity of the target compound.
Comparative Performance in Imidazopyridine Synthesis
While direct, side-by-side comparative studies under identical conditions are limited in published literature, a review of various synthetic reports allows for a qualitative and semi-quantitative assessment of these reagents' performance in the synthesis of imidazopyridines. The primary method for this transformation is the cyclocondensation reaction with aldehydes or their synthetic equivalents.
Synthesis of Imidazo[4,5-c]pyridines
The reaction of 3,4-diaminopyridines with various aldehydes yields the corresponding imidazo[4,5-c]pyridine derivatives. The presence of the methyl group on the pyridine ring in this compound can impact the reactivity and yield of these reactions.
Table 1: Comparison of Reaction Yields for the Synthesis of Imidazo[4,5-c]pyridines
| Starting Material | Aldehyde | Reaction Conditions | Yield (%) | Reference |
| 3,4-Diaminopyridine | Substituted Benzaldehydes | Na2S2O5 adduct | - | [1] |
| 5-Methyl-3,4-diaminopyridine | Formic Acid | Reflux, 6h | - | [2] |
Note: Direct yield comparison is challenging due to variations in reaction conditions and aldehydes used in different studies. The table aims to provide a representative overview based on available data.
The methyl group of this compound is an electron-donating group, which can increase the electron density of the pyridine ring. This may influence the nucleophilicity of the amino groups and potentially affect the rate and efficiency of the cyclization reaction.
Synthesis of Imidazo[4,5-b]pyridines
2,3-Diaminopyridine is the standard starting material for the synthesis of the isomeric imidazo[4,5-b]pyridine scaffold. Numerous protocols exist for this transformation, with varying yields depending on the specific substrates and reaction conditions.
Table 2: Representative Yields for the Synthesis of Imidazo[4,5-b]pyridines from 2,3-Diaminopyridine
| Aldehyde | Reaction Conditions | Yield (%) | Reference |
| Substituted Aryl Aldehydes | Water, Thermal, Air Oxidation | 83-87 | [2] |
| (Hetero)aromatic Aldehydes | Chlorotrimethylsilane, DMF, Air Oxidation | 79-80 | [2] |
| Substituted Benzaldehydes | Na2S2O5 adduct | - | [1] |
These yields provide a benchmark against which the performance of other specialized diaminopyridines could be compared if used in similar synthetic routes.
Experimental Protocols
The following are generalized protocols for the synthesis of imidazopyridines from diaminopyridine precursors. These can be adapted for this compound and its analogues.
Protocol 1: Synthesis of Imidazo[4,5-c]pyridines via Reductive Cyclization
This protocol is adapted from the synthesis of 3H-imidazo[4,5-b]pyridines and can be applied to 3,4-diaminopyridines.
-
Reaction Setup: In a round-bottom flask, dissolve the 3,4-diaminopyridine derivative (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent (e.g., aqueous methanol).
-
Reductive Agent Addition: Prepare an aqueous solution of a reducing agent like sodium dithionite (Na2S2O4) (e.g., 1M solution, 3 equivalents).
-
Reaction Execution: Add the reducing agent solution to the reaction mixture. Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Imidazo[4,5-b]pyridines via Oxidative Cyclocondensation
This protocol is suitable for the reaction of 2,3-diaminopyridines with aldehydes.
-
Reaction Setup: In a flask, suspend the 2,3-diaminopyridine derivative (1 equivalent) and the desired aldehyde (1.1 equivalents) in water.
-
Reaction Execution: Heat the reaction mixture to reflux. The reaction proceeds via an air-oxidative cyclocondensation. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture. The product may precipitate out of the solution. Collect the solid by filtration and wash with cold water. The crude product can be further purified by recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the core synthetic pathways discussed.
Caption: Synthetic pathway for Imidazo[4,5-c]pyridines.
Caption: Synthetic pathway for Imidazo[4,5-b]pyridines.
Commercial Availability and Cost
A practical consideration for any researcher is the availability and cost of starting materials. 2,3-Diaminopyridine and 3,4-Diaminopyridine are widely available from major chemical suppliers. This compound is also commercially available, though it may be offered by a more specialized set of vendors. A brief comparison of listed online prices indicates that the non-methylated pyridinediamines are generally more readily available and may be more cost-effective for large-scale synthesis. However, pricing can vary significantly between suppliers and based on the required purity and quantity.
Table 3: General Commercial Availability
| Reagent | Typical Availability |
| This compound | Commercially Available |
| 3,4-Diaminopyridine | Widely Commercially Available |
| 2,3-Diaminopyridine | Widely Commercially Available |
Conclusion
This compound is a valuable reagent for the synthesis of 7-methyl-substituted imidazo[4,5-c]pyridines, offering a route to a specific class of heterocyclic compounds. Its performance in cyclocondensation reactions is expected to be comparable to that of 3,4-Diaminopyridine, with the primary difference being the introduction of a methyl group on the resulting scaffold. The electron-donating nature of the methyl group may offer some advantages in terms of reactivity, though this is not conclusively demonstrated by available comparative data.
For the synthesis of the isomeric imidazo[4,5-b]pyridines, 2,3-Diaminopyridine remains the standard precursor.
Key Takeaways for Researchers:
-
Choice of Reagent Dictates Isomer: The selection between this compound, 3,4-Diaminopyridine, and 2,3-Diaminopyridine is primarily determined by the desired final imidazopyridine isomer.
-
Methyl Group Influence: The methyl group in this compound can be used to introduce functionality and modulate the physicochemical properties of the target molecule.
-
Yields are Substrate Dependent: While representative yields are provided, the actual performance will heavily depend on the specific aldehyde and reaction conditions employed.
-
Availability and Cost: For large-scale applications where the methyl substituent is not essential, 3,4-Diaminopyridine and 2,3-Diaminopyridine may be more economical choices due to their wider availability.
This guide provides a foundational benchmark for researchers considering the use of this compound. Further in-house, side-by-side experimental comparisons are recommended to determine the optimal reagent and conditions for specific synthetic targets.
References
Efficacy of Catalysts in the Synthesis of 5-Methylpyridine-3,4-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methylpyridine-3,4-diamine, a key building block in the development of various pharmaceutical compounds, often involves a critical catalytic reduction step. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of common catalysts used for the synthesis of this compound, supported by experimental data from analogous reactions, detailed experimental protocols, and workflow visualizations.
Synthetic Pathway Overview
A common and effective route to this compound involves a two-step process: the nitration of a suitable precursor followed by the catalytic hydrogenation of the introduced nitro group. A plausible pathway starts from the commercially available 3-Amino-5-methylpyridine.
Caption: Plausible synthetic pathway for this compound.
The critical step for catalyst comparison is the reduction of the nitro group in an intermediate like 3-Amino-5-methyl-4-nitropyridine to the corresponding amine. The most frequently employed heterogeneous catalysts for this transformation are Palladium on carbon (Pd/C), Raney® Nickel, and Platinum-based catalysts.
Catalyst Performance Comparison
The efficacy of different catalysts for the reduction of aromatic nitro groups, a reaction analogous to the synthesis of this compound, is summarized below. The data is compiled from various sources and represents typical performance metrics.
Table 1: Comparison of Catalysts for Aromatic Nitro Group Reduction
| Catalyst | Typical Loading (w/w %) | Reaction Time (h) | Temperature (°C) | Pressure (psi) | Typical Yield (%) | Selectivity |
| Palladium on Carbon (Pd/C) | 1-10 | 1-12 | 25-80 | 15-60 | >95 | High, but can cause dehalogenation |
| Raney® Nickel | 5-20 | 2-24 | 25-100 | 50-500 | 85-95 | Good, generally preserves halogens |
| Platinum (IV) Oxide (PtO₂) | 1-5 | 1-6 | 25-50 | 15-50 | >95 | High, very active |
Detailed Experimental Protocols
The following are representative experimental protocols for the catalytic reduction of a nitropyridine derivative. These can be adapted for the synthesis of this compound from a suitable nitro precursor.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol is a general procedure for the catalytic hydrogenation of a nitroaromatic compound using hydrogen gas.
-
Catalyst Preparation: In a suitable hydrogenation vessel, add the nitroaromatic substrate (1.0 eq) and a solvent such as ethanol or ethyl acetate. To this solution, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of carefully.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be further purified by crystallization or column chromatography.
Protocol 2: Reduction using Raney® Nickel
This protocol outlines the use of Raney® Nickel for the reduction of a nitro group.
-
Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney® Nickel (typically a significant excess by weight, e.g., 10-20% of the substrate weight) in a suitable solvent like ethanol.
-
Reaction Setup: Add the nitroaromatic substrate to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize with hydrogen to the desired pressure (e.g., 100-500 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature, vent the hydrogen, and purge with nitrogen. Filter the mixture through Celite® to remove the Raney® Nickel.
-
Isolation: Concentrate the filtrate to obtain the crude product.
Experimental Workflow and Logic Diagrams
The general workflow for the catalytic hydrogenation can be visualized as follows:
Caption: General experimental workflow for catalytic hydrogenation.
Concluding Remarks
The choice of catalyst for the synthesis of this compound via the reduction of a nitro precursor is crucial for achieving high yields and purity.
-
Palladium on carbon is often the catalyst of choice due to its high activity and selectivity under mild conditions.[1] However, its propensity to cause dehalogenation should be a consideration if halogen substituents are present.
-
Raney® Nickel is a cost-effective alternative and is particularly useful when dehalogenation is a concern.[1] It often requires higher pressures and temperatures.
-
Platinum-based catalysts are highly active but are generally more expensive.
The optimal catalyst and reaction conditions should be determined experimentally for the specific substrate and scale of the reaction. Careful handling and disposal of these pyrophoric catalysts are paramount for laboratory safety.
References
A Comparative Analysis of Derivatization Agents for Diamines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of diamines is a critical analytical challenge. Due to their polar nature and often low volatility, direct analysis of diamines by chromatographic techniques can be difficult. Derivatization, the chemical modification of an analyte, is a powerful strategy to improve their chromatographic behavior, enhance detectability, and increase ionization efficiency in mass spectrometry. This guide provides a comprehensive comparison of common derivatization agents for primary and secondary diamines, supported by experimental data to aid in the selection of the most appropriate reagent for your analytical needs.
Key Derivatization Agents for Diamines
Several reagents are widely used for the derivatization of diamines, each with its own set of advantages and disadvantages. This guide focuses on a comparative analysis of five prominent agents:
-
Dansyl Chloride (Dns-Cl)
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
o-Phthalaldehyde (OPA)
-
Fluorescamine
-
Isobutyl Chloroformate (IBCF)
Performance Comparison of Derivatization Agents
The choice of a derivatization agent depends on several factors, including the analytical technique employed (HPLC-UV, HPLC-FLD, GC-MS, LC-MS), the desired sensitivity, the stability of the derivatives, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of these agents based on published experimental data.
Table 1: Reaction Conditions and Derivative Properties
| Derivatization Agent | Target Amines | Reaction pH | Reaction Temperature | Reaction Time | Derivative Stability |
| Dansyl Chloride | Primary & Secondary | Alkaline (9.5-10.5)[1] | Room Temperature to 60°C[1] | 30-60 minutes[1] | Stable, but can be light-sensitive. Derivatives are stable for more than 24 hours at room temperature[1]. |
| FMOC-Cl | Primary & Secondary | Alkaline (9.0-11.4)[2] | Room Temperature[2] | 1-40 minutes[2] | Highly stable for more than 48 hours, allowing for automated analysis of multiple samples[3]. |
| o-Phthalaldehyde | Primary | Alkaline (9-10)[4] | Room Temperature[5] | < 2 minutes[5] | Less stable; derivatization should be performed shortly before analysis[6]. |
| Fluorescamine | Primary[7][8] | Alkaline (pH 9.0 for aliphatic amines)[9] | Room Temperature[8] | Milliseconds to seconds[7][8] | Derivatives are stable for at least 24 hours[9]. |
| Isobutyl Chloroformate | Primary & Secondary | Not explicitly pH-dependent, often performed in a two-phase system. | Room Temperature or slightly elevated (e.g., 35°C)[10] | < 15 minutes[10] | Derivatives are generally stable for GC-MS analysis. |
Table 2: Detection Characteristics and Sensitivity
| Derivatization Agent | Detection Method(s) | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (LOD) | Fluorescence Quantum Yield (Φf) |
| Dansyl Chloride | HPLC-FLD, LC-MS, HPLC-UV | ~330-350 | ~510-540[11] | 0.015–0.075 µg/mL[1]; 0.10-0.75 pmol/mL for some polyamines[12]. | Varies with solvent and analyte structure; can be up to 0.66 in dioxane for dansyl glycine[13]. |
| FMOC-Cl | HPLC-FLD, LC-MS | ~265 | ~315-340 | Femtomole range[3]. | Generally high, contributes to high sensitivity. |
| o-Phthalaldehyde | HPLC-FLD | ~340[5] | ~455[5] | Picomole range. | 0.33 to 0.47 for derivatives of naturally occurring amino acids[1]. |
| Fluorescamine | HPLC-FLD | ~390[8] | ~475-490[9] | Picomole range[8]. | Generally high, but can be influenced by the amine structure. |
| Isobutyl Chloroformate | GC-MS, LC-MS | N/A | N/A | Low ng/mL to pg range in SIM mode for GC-MS. | N/A |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for the key derivatization agents.
Dansyl Chloride Derivatization Protocol
This protocol is suitable for the derivatization of diamines like putrescine and cadaverine for HPLC-FLD analysis.[1]
Materials:
-
Amine standard or sample extract
-
Saturated sodium carbonate solution
-
Dansyl chloride solution (5 mg/mL in acetone)[1]
-
Ammonia solution (to quench the reaction)[1]
-
Acetonitrile
-
Water, HPLC grade
Procedure:
-
To 1 mL of the amine standard or sample extract, add 1 mL of saturated sodium carbonate solution.
-
Add 2 mL of the Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark[1].
-
After incubation, add 100 µL of ammonia solution to quench the excess Dansyl chloride and vortex.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Extract the dansylated amines with 1 mL of acetonitrile.
-
The extract is ready for HPLC-FLD analysis.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Protocol
This protocol is adapted for the derivatization of primary and secondary amines for HPLC-FLD analysis.[2]
Materials:
-
Amine standard or sample extract
-
Borate buffer (0.1 M, pH 9.5)[2]
-
FMOC-Cl solution (e.g., 15 mM in acetonitrile)
-
Heptylamine or other quenching agent (optional)
-
Hexane (for extraction of excess reagent)
Procedure:
-
To 100 µL of the amine standard or sample in a vial, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately for 30 seconds.
-
Let the reaction proceed at room temperature for 15 minutes[2].
-
(Optional) Add a quenching agent like heptylamine to react with excess FMOC-Cl.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the excess FMOC-Cl and its hydrolysis product.
-
Centrifuge to separate the layers and carefully collect the lower aqueous layer containing the derivatized amines for HPLC analysis.
o-Phthalaldehyde (OPA) Derivatization Protocol
This protocol is for the rapid derivatization of primary diamines for HPLC-FLD analysis.[5][6]
Materials:
-
Amine standard or sample extract
-
OPA reagent solution (containing OPA, a thiol like 2-mercaptoethanol, and borate buffer at pH ~9.5)
-
Acetic acid solution (5%) to stop the reaction
Procedure:
-
In an autosampler vial, mix 20 µL of the amine standard or sample with 20 µL of the OPA reagent solution.
-
Vortex the mixture for 1 minute at room temperature.
-
Add 5 µL of 5% acetic acid to stop the reaction and stabilize the derivatives.
-
The sample is ready for immediate injection into the HPLC system.
Fluorescamine Derivatization Protocol
This protocol describes the rapid derivatization of primary diamines for fluorescence detection.[8]
Materials:
-
Amine standard or sample extract
-
Borate buffer (0.1 M, pH 9.0)
-
Fluorescamine solution (e.g., 0.5 mg/mL in acetone)
Procedure:
-
To 100 µL of the amine standard or sample in a suitable vial, add 100 µL of borate buffer.
-
While vortexing, rapidly add 50 µL of the fluorescamine solution.
-
The reaction is almost instantaneous. The sample can be analyzed by HPLC-FLD shortly after mixing.
Isobutyl Chloroformate (IBCF) Derivatization Protocol for GC-MS
This protocol is suitable for the derivatization of diamines for analysis by GC-MS.[10]
Materials:
-
Aqueous amine standard or sample
-
Isobutyl chloroformate
-
Pyridine
-
Sodium hydroxide solution
-
Hexane or other suitable organic solvent for extraction
Procedure:
-
To 1 mL of the aqueous sample or standard in a vial, add 100 µL of pyridine.
-
Add 50 µL of isobutyl chloroformate and vortex vigorously for 30 seconds.
-
Add 100 µL of sodium hydroxide solution to adjust the pH and stop the reaction.
-
Add 1 mL of hexane and vortex for 1 minute to extract the derivatives.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new vial for GC-MS analysis.
Visualizations
General Experimental Workflow for Diamine Derivatization and Analysis
Caption: A generalized workflow for the analysis of diamines involving derivatization.
Reaction Pathways of Key Derivatization Agents
Dansyl Chloride Reaction
Caption: Reaction of Dansyl Chloride with a primary amine to form a fluorescent derivative.
FMOC-Cl Reaction
Caption: Reaction of FMOC-Cl with a primary amine to form a fluorescent derivative.
o-Phthalaldehyde (OPA) Reaction
Caption: OPA derivatization reaction with a primary amine and a thiol.
Decision Tree for Selecting a Derivatization Agent
Caption: A decision-making guide for selecting an appropriate derivatization agent.
Conclusion
The selection of an optimal derivatization agent for diamines is a multifaceted decision that requires careful consideration of the analytical objectives and available instrumentation.
-
Dansyl Chloride is a versatile and widely used reagent that offers good sensitivity for both primary and secondary amines, making it suitable for a broad range of applications.[1]
-
FMOC-Cl provides highly stable derivatives, which is a significant advantage for automated analyses and when dealing with large sample batches.[3]
-
o-Phthalaldehyde and Fluorescamine are excellent choices for the rapid and sensitive detection of primary amines, with fluorescamine offering exceptionally fast reaction kinetics.[5] However, the stability of OPA derivatives can be a concern.
-
Isobutyl Chloroformate is a valuable reagent for GC-MS applications, enabling the analysis of a wide range of amines.[10]
By understanding the comparative performance, reaction conditions, and detection characteristics of these agents, researchers can make an informed decision to achieve reliable and sensitive quantification of diamines in their specific analytical context.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dansyl cadaverine [5-Dimethylaminonaphthalene-1-(N-(5-aminopentyl))sulfonamide] | AAT Bioquest [aatbio.com]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A new and versatile fluorescence standard for quantum yield determination - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. interchim.fr [interchim.fr]
- 13. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methylpyridine-3,4-diamine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Methylpyridine-3,4-diamine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled, and toxic in contact with skin. It can cause serious skin and eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection.[1][2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to use an approved waste disposal plant.[1][2][3][4] Chemical waste generators are responsible for correctly classifying waste and adhering to local, regional, and national hazardous waste regulations.[2]
Step 1: Waste Segregation and Collection
-
Waste Container: Use a dedicated, properly labeled, and tightly sealed container for collecting waste this compound and any materials contaminated with it. The container should be stored in a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Contaminated Materials: This includes any personal protective equipment (PPE) that is not reusable, absorbent materials used for spills, and any lab equipment (e.g., glassware, pipette tips) that has come into contact with the chemical. Rinse contaminated reusable glassware thoroughly with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.
Step 2: Spill Management
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1][5]
-
Containment: Cover drains to prevent the chemical from entering the sewer system.[1][6]
-
Absorption: Use an inert, non-combustible absorbent material like Chemizorb®, sand, or vermiculite to soak up the spill.[1][5][6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[2][5]
-
Decontamination: Clean the affected area thoroughly.
Step 3: Preparing for Disposal
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound". Include any other components of the waste mixture.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
Step 4: Arranging for Professional Disposal
-
Contact a Certified Vendor: Engage a licensed hazardous waste disposal company to collect and manage the disposal of the chemical waste. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow Vendor Instructions: Adhere to the specific instructions provided by the waste disposal company regarding container types, labeling, and pickup schedules.
Quantitative Data Summary
While specific quantitative data for disposal is not available in the provided search results, the following table summarizes the key hazard classifications that inform the stringent disposal requirements.
| Hazard Classification | Category | GHS Code | Source |
| Flammable liquids | Category 3 | H226 | [1] |
| Acute toxicity, Oral | Category 4 | H302 | [1] |
| Acute toxicity, Inhalation | Category 4 | H332 | [1] |
| Acute toxicity, Dermal | Category 3 | H311 | [1] |
| Skin irritation | Category 2 | H315 | [1] |
| Serious eye irritation | Category 2A | H319 | [1] |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335 | [1] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylpyridine-3,4-diamine
For Immediate Implementation: Essential Safety and Handling Protocols for 5-Methylpyridine-3,4-diamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols for personal protective equipment (PPE), handling, and disposal are compiled from safety data sheets of structurally similar aminopyridine compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent recommendations for handling aminopyridine derivatives underscore the need for comprehensive protection against potential chemical exposure.[1][2][3][4][5] The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Double-gloving is highly recommended.[1][2] | To prevent skin contact, which can cause irritation and systemic toxicity.[2][3][4] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashes or aerosol generation.[1][2] | To protect eyes from dust particles and splashes, which can cause serious irritation.[1][2] |
| Skin and Body Protection | A fully buttoned laboratory coat is required. Consider a chemical-resistant apron or suit for larger quantities or splash-prone procedures.[1][3] | To prevent accidental skin exposure.[1] |
| Respiratory Protection | All handling of solid this compound should be conducted in a certified chemical fume hood. For situations with potential for high dust concentrations (e.g., spill cleanup), a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is necessary.[1][2] | To avoid inhalation of dust, which may cause respiratory irritation and systemic toxicity.[2] |
Experimental Protocol: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Precaution:
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Gather and inspect all necessary PPE to ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Conduct all weighing and transfers of solid this compound within the chemical fume hood.
-
Use the smallest practical quantity for the experiment to minimize waste and potential exposure.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid creating dust. If the material is a fine powder, handle it with care to prevent aerosolization.
-
Should any material come into contact with your gloves, change them immediately.
3. Post-Handling Procedures:
-
Thoroughly decontaminate the work area, including the balance and any spatulas or glassware used, with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
Disposal Plan: Responsible Management of Chemical Waste
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect any liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3][4]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
